molecular formula C9H20N2 B1438215 [1-(Propan-2-yl)piperidin-2-yl]methanamine CAS No. 1019457-79-4

[1-(Propan-2-yl)piperidin-2-yl]methanamine

Cat. No.: B1438215
CAS No.: 1019457-79-4
M. Wt: 156.27 g/mol
InChI Key: DWJDCMNVRMEEBL-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)piperidin-2-yl]methanamine (CAS 1019457-79-4) is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . As a piperidine derivative, it serves as a versatile chiral building block and key synthetic intermediate in medicinal chemistry . Piperidine rings are ubiquitous structural motifs found in a vast number of pharmaceuticals and bioactive molecules, making them a core focus of chemical research . Compounds featuring the piperidin-2-ylmethylamine structure are of significant research interest. Specifically, related N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives have been investigated as potent inhibitors of the Glycine Transporter 1 (GlyT1) . GlyT1 inhibition is a prominent target in neuroscience research for modulating NMDA receptor function, with potential implications for studying disorders of the central nervous system . The structural features of this compound, including its basic amine groups, provide multiple points for chemical modification, allowing researchers to synthesize more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care and refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

(1-propan-2-ylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-4-3-5-9(11)7-10/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJDCMNVRMEEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Piperidine-2-Methanamine Scaffold: Strategic Applications in Drug Discovery

[1]

Executive Summary

The piperidine-2-methanamine (2-aminomethylpiperidine) scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its ability to serve as a conformationally constrained diamine. Unlike its 4-substituted counterparts (common in GPCR ligands like fentanyl or buspirone), the 2-substituted variant introduces a critical chiral center (

Part 1: Structural Biology & Pharmacophore Logic

The Constrained Diamine Concept

The core utility of piperidine-2-methanamine lies in its capacity to mimic the ethylenediamine pharmacophore while reducing entropic penalties upon binding. In many flexible ligands, an ethylenediamine moiety (

  • pKa Differential: The scaffold possesses two basic centers:

    • Ring Nitrogen (

      
      ):  Secondary amine, highly basic (
      
      
      ). Often protonated at physiological pH, serving as the primary anchor point (ionic interaction with Asp/Glu).
    • Exocyclic Nitrogen (

      
      ):  Primary amine, slightly less basic (
      
      
      ). This difference allows for chemoselective functionalization without complex protecting group strategies.[1]
Stereochemical Control

The C2 position is a chiral center. The (


  • (

    
    )-Enantiomer:  Often mimics L-proline or specific 
    
    
    -turn motifs in peptidomimetics.
  • (

    
    )-Enantiomer:  Frequently explored to induce non-natural conformational biases, improving metabolic stability by reducing recognition by proteases or metabolic enzymes.
    

Part 2: Synthetic Access & Asymmetric Methodologies[3]

Accessing the scaffold in high enantiopurity is the primary bottleneck. We present two industry-standard workflows: Classical Resolution (scalable, low cost) and Asymmetric Hydrogenation (modern, high atom economy).

Workflow A: Classical Resolution (Scalable)

For multi-kilogram scale-up, resolution with chiral acids remains the most robust method due to the low cost of pyridine starting materials.

Protocol Logic:

  • Hydrogenation: Reduction of 2-cyanopyridine or 2-aminomethylpyridine using

    
     or 
    
    
    .
  • Salt Formation: The racemic diamine is treated with (

    
    )-(+)-Tartaric acid or (
    
    
    )-(+)-Mandelic acid.
  • Crystallization: The diastereomeric salt crystallizes based on solubility differences.

  • Liberation: Basification yields the enantiopure free base.

Workflow B: Asymmetric Hydrogenation (Catalytic)

For library synthesis, direct asymmetric reduction of pyridine derivatives prevents waste associated with resolution.

Key Catalyst System:

  • Precursor: 2-aminomethylpyridine (protected as amide/carbamate).

  • Catalyst: Heterogeneous

    
     or homogeneous 
    
    
    -complexes with chiral phosphine ligands (e.g.,
    
    
    ).
  • Conditions: High pressure

    
     (50-100 bar), acidic media (promotes pyridinium formation for easier reduction).
    
Visualization: Synthetic Decision Tree

SyntheticRoutesStartTarget: Chiral Piperidine-2-methanamineScaleScale Requirement?Start->ScaleRouteARoute A: Classical Resolution(>1 kg Scale)Scale->RouteAHigh Volume/Low CostRouteBRoute B: Asymmetric Hydrogenation(<100 g / Library)Scale->RouteBSpeed/Atom EconomyStepA1Start: 2-AminomethylpyridineRouteA->StepA1StepB1Start: 2-Substituted PyridineRouteB->StepB1StepA2Reduction (H2, Pd/C) -> RacemateStepA1->StepA2StepA3Resolution w/ (L)-Tartaric AcidStepA2->StepA3StepA4Recrystallization (EtOH/H2O)StepA3->StepA4FinalEnantiopure Scaffold(>98% ee)StepA4->FinalStepB2Ir-Catalyzed Hydrogenation(Chiral Phosphine Ligand)StepB1->StepB2StepB2->Final

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and resource constraints.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10][11]

N-Type Calcium Channel Blockers (Cav2.2)

The piperidine-2-methanamine scaffold has been extensively utilized to design non-peptide blockers of Cav2.2 (N-type calcium channels) for neuropathic pain.

  • Mechanism: The scaffold mimics the basic loop of

    
    -conotoxin (a peptide toxin). The ring nitrogen interacts with the selectivity filter, while the exocyclic amine extends into a hydrophobic pocket, often functionalized with a benzhydryl (diphenylmethyl) group to block the pore.
    
  • SAR Insight: High affinity requires the (

    
    )-configuration. The (
    
    
    )-enantiomer often shows >100-fold loss in potency, confirming the specific spatial requirement of the exocyclic amine vector.
GPCR Ligands (Somatostatin Mimetics)

In the design of peptidomimetics for Somatostatin receptors (SSTR), the scaffold serves as a replacement for the Trp-Lys

  • Design: The piperidine ring constrains the backbone, while the exocyclic amine mimics the lysine side chain, forming a critical salt bridge with Asp residues in the transmembrane bundle.

Comparative Data: Scaffold Efficacy
Drug ClassTargetRole of ScaffoldKey Substituent (

)
Chirality Impact
Analgesic Cav2.2 (N-type)Pore Blocker / AnchorBenzhydryl / Fluorophenyl(

) >> (

)
Antibacterial Bacterial Efflux PumpsEfflux InhibitorHydrophobic Naphthyl(

) > (

)
Antiviral NeuraminidaseTransition State MimicAcetyl / GuanidineSpecific (

)

Part 4: Detailed Experimental Protocol

Protocol: Kinetic Resolution of ( )-2-Aminomethylpiperidine

This protocol validates the isolation of the (S)-enantiomer, crucial for calcium channel programs.

Reagents:

  • (

    
    )-2-Aminomethylpiperidine (114.19 g, 1.0 mol)
    
  • (

    
    )-(+)-Tartaric acid (150.09 g, 1.0 mol)
    
  • Methanol (MeOH), Water (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve (

    
    )-(+)-tartaric acid in MeOH (500 mL) at 60°C.
    
  • Addition: Add (

    
    )-2-aminomethylpiperidine dropwise over 30 minutes. The reaction is exothermic; maintain temp <65°C.
    
  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then chill to 4°C overnight.

  • Filtration: Filter the white precipitate. This is the crude diastereomeric salt.

  • Recrystallization (Critical Step): Dissolve the wet cake in boiling 90% MeOH/

    
    . Cool slowly. Repeat twice until constant melting point is achieved.
    
  • Liberation: Suspend the purified salt in

    
     (500 mL). Add 4N NaOH (300 mL) and stir vigorously for 1 hour. Separate the organic layer, dry over 
    
    
    , and concentrate.
  • Validation: Assess enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/DEA). Target: >99% ee.

Part 5: Future Directions & Fragment-Based Design

The scaffold is evolving into a staple for Fragment-Based Drug Discovery (FBDD) .

  • Vector Analysis: The 2-position allows "growing" the molecule into the solvent-exposed region of a protein, making it an ideal "exit vector" for increasing solubility without disrupting the core binding mode.

  • PROTACs: The exocyclic amine provides a clean attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the piperidine to serve as the warhead for the target protein.

Visualization: Pharmacophore Interaction Map

PharmacophoreAspResAsp/Glu Residue(Anionic Site)HydroPocketHydrophobic Pocket(Selectivity Filter)SolventSolvent Front(Solubility)RingNRing Nitrogen (N1)(Protonated)RingN->AspResIonic Bond (Salt Bridge)ChiralCC2 Chiral Center(Stereo-control)ExoNExocyclic Amine (N-exo)(Linker/Vector)ChiralC->ExoNDirects VectorExoN->HydroPocketIf functionalized w/ ArylExoN->SolventIf functionalized w/ Polar

Caption: Interaction map showing how the scaffold bridges anionic anchor points and hydrophobic pockets.

References

  • BenchChem. (2025). The Pivotal Role of N-Methyl-1-(piperidin-4-yl)methanamine in Modern Medicinal Chemistry.[2] Retrieved from 2

  • Chem-Impex. (2024). 2-(Aminomethyl)piperidine: A Key Intermediate in Pharmaceutical Development.[3] Retrieved from 3

  • Dalian Institute of Chemical Physics. (2023). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.[4] Retrieved from 4

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access.[5][6][7] Retrieved from 5

  • Enamine. (2024).[1] Analogues of Piperidine for Drug Design: Library Synthesis and Pharmacokinetics. Retrieved from 8

The Pharmacophoric Landscape of 1-Isopropylpiperidin-2-ylmethanamine: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-isopropylpiperidin-2-ylmethanamine scaffold represents a privileged structural motif in modern medicinal chemistry, offering a unique combination of stereochemical complexity, hydrogen bonding potential, and hydrophobic features. This in-depth technical guide provides a comprehensive analysis of the pharmacophoric properties inherent to this scaffold. We will delve into the key structural elements that dictate its biological activity, explore its potential therapeutic applications, and provide detailed methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is a cornerstone of contemporary drug discovery, found in a multitude of approved pharmaceuticals.[1] Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework to orient functional groups in a precise spatial arrangement for optimal target interaction.[1] The 1-isopropylpiperidin-2-ylmethanamine scaffold builds upon this foundation by incorporating specific substituents that fine-tune its physicochemical properties and confer distinct pharmacophoric features. The strategic placement of an isopropyl group on the piperidine nitrogen and a methanamine moiety at the 2-position introduces key elements for molecular recognition.

Core Pharmacophoric Features of the 1-Isopropylpiperidin-2-ylmethanamine Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[2] The 1-isopropylpiperidin-2-ylmethanamine scaffold presents several key pharmacophoric features:

  • Hydrogen Bond Acceptor (HBA): The tertiary amine of the piperidine ring acts as a hydrogen bond acceptor.

  • Hydrogen Bond Donor (HBD): The primary amine of the methanamine substituent provides two hydrogen bond donors.

  • Positive Ionizable (PI) Feature: The basic nitrogen of the piperidine ring is readily protonated at physiological pH, forming a crucial cationic interaction point with anionic residues (e.g., aspartate, glutamate) in a receptor binding pocket. This is a common feature in ligands targeting aminergic GPCRs.

  • Hydrophobic (H) Features: The isopropyl group introduces a significant hydrophobic element, which can engage with non-polar pockets within a target protein. The cyclohexane-like chair conformation of the piperidine ring also contributes to the overall hydrophobicity.

  • Chiral Centers: The scaffold possesses a chiral center at the 2-position of the piperidine ring, leading to (R) and (S) enantiomers. This stereochemistry is critical for defining the spatial orientation of the methanamine group and can dramatically impact binding affinity and selectivity.

Synthesis and Stereochemical Considerations

The synthesis of 1-isopropylpiperidin-2-ylmethanamine derivatives can be achieved through various synthetic routes, often starting from commercially available piperidine precursors. A common strategy involves the reductive amination of a suitable N-protected piperidine-2-carboxaldehyde with ammonia, followed by N-isopropylation. The control of stereochemistry at the C2 position is a critical aspect of the synthesis, often requiring chiral starting materials or asymmetric synthesis methodologies to obtain enantiomerically pure compounds.

Potential Biological Targets and Structure-Activity Relationships (SAR)

While specific biological data for the unsubstituted 1-isopropylpiperidin-2-ylmethanamine scaffold is not extensively documented in publicly available literature, the structural motifs present suggest potential activity at several classes of biological targets, particularly within the central nervous system.

Sigma (σ) Receptors

Piperidine-containing ligands are well-known to exhibit affinity for sigma receptors (σ1 and σ2).[3] The general pharmacophore model for sigma-1 receptor ligands includes a basic amine and two hydrophobic regions. The 1-isopropylpiperidin-2-ylmethanamine scaffold fits this model, with the protonated piperidine nitrogen serving as the basic amine and the isopropyl group and the piperidine ring itself providing the hydrophobic features.

Opioid Receptors

The piperidine scaffold is a core component of many potent opioid receptor agonists and antagonists.[4] The positively charged nitrogen is a key interaction point with the anionic aspartate residue in the binding pocket of opioid receptors. The substituents on the piperidine ring play a crucial role in determining the affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).

Other CNS Targets

The ability of many piperidine-containing small molecules to cross the blood-brain barrier (BBB) makes them attractive candidates for targeting CNS disorders.[5][6] Potential targets could include dopamine, serotonin, and histamine receptors, where a basic amine and specific hydrophobic interactions are often key for ligand recognition.[1][7][8]

Structure-Activity Relationship (SAR) Insights

Based on general principles of medicinal chemistry and SAR studies of related piperidine derivatives, the following hypotheses can be proposed for the 1-isopropylpiperidin-2-ylmethanamine scaffold:

ModificationPredicted Effect on ActivityRationale
Stereochemistry at C2 High impactThe (R) and (S) enantiomers will likely exhibit different binding affinities and/or functional activities due to the precise positioning of the methanamine group.
Substitution on the methanamine nitrogen Modulates H-bonding and hydrophobicityAlkylation or acylation can alter the hydrogen bond donor capacity and introduce new hydrophobic or polar interactions.
Substitution on the piperidine ring Influences conformation and introduces new interactionsSubstituents at other positions can lock the ring in a specific conformation and provide additional points of interaction with the target.
Replacement of the isopropyl group Alters hydrophobic interactions and steric bulkLarger or smaller alkyl groups, or the introduction of cyclic or aromatic moieties, will probe the size and nature of the hydrophobic pocket on the target.

Methodologies for Pharmacophore Elucidation and Validation

A combination of computational and experimental methods is essential for accurately defining and validating the pharmacophore of the 1-isopropylpiperidin-2-ylmethanamine scaffold for a specific biological target.

Computational Approaches

Ligand-Based Pharmacophore Modeling: This approach involves aligning a set of active molecules to identify common chemical features responsible for their biological activity.[9][10]

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is known, a pharmacophore model can be generated based on the key interaction points within the binding site.[11]

Molecular Docking: This technique predicts the preferred orientation of a ligand within a receptor's binding site and estimates the binding affinity.[12]

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex, providing insights into the stability of the binding mode and the key interactions over time.[11]

G cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Model Validation A Select Active Ligands B Generate 3D Conformations A->B C Align Molecules B->C D Identify Common Features C->D E Generate Pharmacophore Hypotheses D->E F Screen Database of Actives and Decoys E->F G Analyze Statistical Metrics (e.g., ROC curve) F->G H Validated Pharmacophore Model G->H

Caption: Computational workflow for ligand-based pharmacophore modeling.

Experimental Approaches

Synthesis of Analogues and SAR Studies: The synthesis and biological evaluation of a library of derivatives with systematic structural modifications is the cornerstone of experimental pharmacophore validation.[13]

X-ray Crystallography: Obtaining a crystal structure of the ligand-receptor complex provides definitive evidence of the binding mode and the key interactions, allowing for the precise validation of a pharmacophore model.

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to measure the binding affinity and thermodynamics of ligand-receptor interactions, providing valuable data for SAR studies.

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound (1-isopropylpiperidin-2-ylmethanamine derivative).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Future Perspectives and Conclusion

The 1-isopropylpiperidin-2-ylmethanamine scaffold holds significant promise for the development of novel therapeutics, particularly for CNS disorders. Its inherent pharmacophoric features provide a solid starting point for rational drug design. Future research should focus on the synthesis of enantiomerically pure derivatives and their systematic biological evaluation against a panel of relevant targets. The integration of computational modeling with experimental validation will be crucial for elucidating the detailed structure-activity relationships and for optimizing the potency, selectivity, and pharmacokinetic properties of this promising scaffold. This guide provides the foundational knowledge and methodological framework to embark on such an endeavor.

References

  • Glennon, R. A. (2005). Sigma Receptor-Ligand Interactions. Mini-Reviews in Medicinal Chemistry, 5(10), 927-940.
  • Srivastava, V., Wani, M. Y., Al-Bogami, A. S., & Ahmad, A. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Scientific Reports, 10(1), 19895.
  • Schrödinger, LLC. (2022). LigandScout. Retrieved from [Link]

  • Díaz, J. L., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 678.
  • Arab J Chem. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Arabian Journal of Chemistry, 15(12), 104334.
  • Iftikhar, F., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Journal of Biomolecular Structure and Dynamics, 1-15.
  • bioRxiv. (2025). Pharmacophore modeling, 2D-QSAR, Molecular Docking and ADME studies for the discovery of inhibitors of PBP2a in MRSA.
  • Zhang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299.
  • Arch Pharm (Weinheim). (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • ResearchGate. (n.d.). Receptor binding profile of the antipsychotics included in this study. Retrieved from [Link]

  • Molecules. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors.
  • Zhu, H., et al. (2022).
  • IRLAB Therapeutics. (2024). Drug candidates with blockbuster potential for CNS diseases. Drug Target Review.
  • RSC Advances. (2018). Multiple 3D-QSAR modeling, e-pharmacophore, molecular docking, and in vitro study to explore novel AChE inhibitors.
  • Journal of Medicinal Chemistry. (2011). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein.
  • Latin American Journal of Pharmacy. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Journal of Biological Chemistry. (2002). Identification of the endophilins (SH3p4/p8/p13) as novel binding partners for the β1-adrenergic receptor.
  • BindingDB. (n.d.). 1-{5-[4-(2-Isopropoxy-phenyl)-piperazin-1-ylmethyl]-1-methyl-1H-pyrrol-2-ylmethyl}-piperidin-2-one::CHEMBL428175::RWJ-25730. Retrieved from [Link]

  • Molecules. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • Molecules. (2024).
  • European Journal of Medicinal Chemistry. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist.

Sources

Methodological & Application

Application Notes & Protocols for the N-Alkylation of Piperidine-2-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine-2-methanamine is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a secondary amine within the piperidine ring and a primary aminomethyl substituent, offers multiple points for diversification. N-alkylation of the primary amine is a crucial transformation for generating libraries of compounds to explore structure-activity relationships (SAR), modulate physicochemical properties, and develop novel therapeutic agents.

This guide provides a comprehensive overview of the primary methodologies for the N-alkylation of the exocyclic primary amine of piperidine-2-methanamine. We will delve into the mechanistic underpinnings of two principal strategies—Reductive Amination and Direct Alkylation—offering detailed protocols, troubleshooting advice, and a discussion of the critical parameters that govern reaction outcomes.

Core Concepts: Navigating Chemoselectivity

The structure of piperidine-2-methanamine presents an inherent chemoselectivity challenge. Both the endocyclic (ring) secondary amine and the exocyclic (side-chain) primary amine are nucleophilic. However, the primary amine is generally more sterically accessible and thus more reactive towards many electrophiles. This guide will focus on conditions that preferentially target the primary amine. A secondary challenge, particularly in direct alkylation, is controlling the extent of alkylation on the primary amine to favor the desired mono-alkylated product over the di-alkylated byproduct.

Method 1: Reductive Amination

Reductive amination is a highly versatile and controlled one-pot method for N-alkylation. It proceeds via the formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, which is then reduced in situ to the target secondary amine. This method is widely favored in medicinal chemistry because it inherently avoids over-alkylation, a common side reaction in direct alkylation.[1][2]

Principle of the Reaction

The process involves two key steps:

  • Imine Formation: The primary amine of piperidine-2-methanamine performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields an imine (or iminium ion) intermediate. This step is often facilitated by a mild acid catalyst.[3]

  • In Situ Reduction: A reducing agent, selective for the imine C=N bond over the starting carbonyl C=O bond, is present in the reaction mixture to reduce the intermediate as it is formed.[2]

Workflow for Reductive Amination

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Purification A Piperidine-2-methanamine (1.0 eq) D Mix & Stir (Imine Formation) A->D B Aldehyde or Ketone (1.0-1.2 eq) B->D C Solvent (DCM, DCE, or MeOH) C->D E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E 1-2h F Reaction Stirring (2-24h at RT) E->F G Aqueous Quench (e.g., sat. NaHCO₃) F->G H Organic Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure N-Alkylated Product J->K

Caption: General workflow for one-pot reductive amination.

Key Parameters & Optimization
  • Carbonyl Partner : Aldehydes are generally more reactive than ketones. Using a slight excess (1.0-1.2 equivalents) of the carbonyl compound ensures complete consumption of the starting amine.[1]

  • Reducing Agent : The choice of reducing agent is critical for success.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) : This is often the reagent of choice. It is a mild and selective reducing agent that is effective in acidic to neutral conditions and does not readily reduce aldehydes or ketones.[4] It can be added directly to the mixture of the amine and carbonyl.

    • Sodium cyanoborohydride (NaBH₃CN) : Another effective reagent, but it is highly toxic and requires careful handling. It is most effective at a slightly acidic pH.[1]

  • Solvent : Aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.[4] Methanol (MeOH) can also be employed, particularly if using sodium borohydride (NaBH₄) as the reductant, though this is less common for selective aminations.[1]

  • Additives : For less reactive carbonyls or to accelerate imine formation, a dehydrating agent (e.g., MgSO₄) or a catalytic amount of acid (e.g., acetic acid) can be added.[1][4]

Detailed Experimental Protocol: Reductive Amination
  • Reactant Preparation : To a round-bottom flask, add piperidine-2-methanamine (1.0 eq.) and dissolve it in dichloromethane (DCM, approx. 0.1 M solution).

  • Carbonyl Addition : Add the desired aldehyde or ketone (1.1 eq.) to the solution. If desired, add glacial acetic acid (1.1 eq.).

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1]

  • Reduction : Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the stirred solution in portions.

  • Reaction Monitoring : Continue stirring the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 2-24 hours).

  • Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[1]

Data Presentation: Representative Reductive Amination Reactions
EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM1285-95
2AcetoneNaBH(OAc)₃DCE2470-80
3CyclohexanoneNaBH₃CNMeOH1875-85
4IsobutyraldehydeNaBH(OAc)₃DCM890-98

Note: Yields are hypothetical and serve as a general guide for expected outcomes under optimized conditions.

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation via nucleophilic substitution (Sₙ2) is a classical method for forming C-N bonds. While seemingly straightforward, this method is plagued by a significant challenge: over-alkylation.[5] The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces di-alkylated byproducts and, in some cases, quaternary ammonium salts.[5][6]

Principle of the Reaction

The reaction involves the nucleophilic attack of the primary amine on an electrophilic alkyl halide. This liberates a halide ion and forms an ammonium salt. A base is typically added to neutralize this salt, regenerating a neutral amine that can react further.

The Over-Alkylation Challenge

G cluster_legend Legend A Primary Amine (R-NH₂) B Secondary Amine (R₂NH) More Nucleophilic A->B + R-X C Tertiary Amine (R₃N) B->C + R-X (Faster) D Alkyl Halide (R-X) K1 Desired Product K2 Over-alkylation Product

Caption: The runaway reaction cascade in direct N-alkylation.

Strategies for Selective Mono-Alkylation

Controlling this reaction requires specific strategies to favor the formation of the secondary amine:

  • Stoichiometry and Slow Addition : A common approach is to use a large excess of the starting amine relative to the alkylating agent. Alternatively, adding the alkylating agent (1.0-1.1 eq.) very slowly (e.g., via syringe pump) to a solution of the amine maintains a low concentration of the electrophile, favoring its reaction with the more abundant starting amine.[7]

  • Choice of Base : A non-nucleophilic base is crucial to neutralize the H-X acid formed during the reaction without competing in the alkylation.

    • Inorganic bases : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common, inexpensive choices.[7]

    • Organic bases : Hindered amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are effective and soluble in organic solvents.[7]

    • Strong bases : Sodium hydride (NaH) can be used to pre-deprotonate the amine, but this can sometimes accelerate over-alkylation.[7]

Detailed Experimental Protocol: Direct Alkylation
  • Reactant Preparation : In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine-2-methanamine (1.0 eq.) and a base (e.g., K₂CO₃, 2.0 eq.) in an anhydrous solvent like acetonitrile (ACN) or dimethylformamide (DMF).[7]

  • Alkylating Agent Addition : Add the alkyl halide (1.05 eq.) dropwise to the stirred mixture at room temperature. For highly reactive alkyl halides, cool the mixture to 0 °C before addition.

  • Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[1]

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the desired product and the di-alkylated byproduct.

  • Work-up : Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Isolation : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography. The polarity difference between the mono- and di-alkylated products often allows for effective separation.[1]

Data Presentation: Representative Direct Alkylation Reactions
EntryAlkyl HalideBaseSolventTemp (°C)Yield (%)
1Benzyl BromideK₂CO₃ACNRT60-75
2Ethyl IodideDIPEADCMRT55-70
3Propyl BromideNaHDMF0 to RT50-65
4Allyl ChlorideK₂CO₃DMF5065-80

Note: Yields are for the mono-alkylated product and are highly dependent on reaction control. Lower yields often reflect the formation of di-alkylated byproducts.

Troubleshooting & Further Considerations

  • Problem: Significant Over-alkylation :

    • Solution (Direct Alkylation) : Decrease the rate of addition of the alkyl halide, use a larger excess of the starting amine, or lower the reaction temperature.

    • Solution (Alternative Method) : Switch to reductive amination, which is the superior method for preventing this issue.[2]

  • Problem: No or Slow Reaction :

    • Cause : The alkylating agent may be unreactive (e.g., alkyl chloride), or there may be significant steric hindrance.

    • Solution : Switch to a more reactive alkylating agent (bromide or iodide), add a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein reaction in situ, or increase the reaction temperature.[4]

  • Purification Challenges : The basic nature of the piperidine products requires careful handling during chromatography. It is often beneficial to pre-treat the silica gel with triethylamine (typically 1-2% in the eluent) to prevent product streaking and improve separation.

Conclusion

The N-alkylation of piperidine-2-methanamine is a fundamental transformation for generating chemical diversity. For controlled, high-yielding synthesis of mono-alkylated products, reductive amination stands out as the method of choice due to its inherent selectivity and operational simplicity. Direct alkylation with alkyl halides , while a classic method, requires careful control of reaction conditions to mitigate the pervasive issue of over-alkylation. The selection of the appropriate method will depend on the desired substituent, the scale of the reaction, and the tolerance for potential byproducts.

References

  • BenchChem (2025).
  • BenchChem (2025).
  • Pinga, B. et al. (2015).A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Journal of the Serbian Chemical Society.
  • Roy, A. et al. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Various Authors (2017). Procedure for N-alkylation of Piperidine?. ResearchGate Discussion. [Link]

  • Chandrasekhar, S. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Organic Chemistry Explained (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Deng, Y. et al. (2020).Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society.
  • BenchChem (2025).Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Goti, A. et al. (2021).Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules.
  • BenchChem (2025).
  • BenchChem (2025).Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

A Scalable Synthetic Route for the Preparation of 2-aminomethyl-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note details a robust and scalable two-step synthetic route for the preparation of 2-aminomethyl-1-isopropylpiperidine, a valuable building block in pharmaceutical and materials science. The synthesis commences with the catalytic hydrogenation of 2-piperidinecarbonitrile to yield the key intermediate, 2-(aminomethyl)piperidine. Subsequent reductive amination with acetone using sodium triacetoxyborohydride affords the target compound in high yield and purity. This methodology employs readily available starting materials, features straightforward and scalable protocols, and avoids the use of highly toxic reagents, making it suitable for both academic research and industrial applications.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceuticals and natural products.[1][2] The introduction of substituents at both the nitrogen and carbon atoms of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties. Specifically, N-alkylated 2-(aminomethyl)piperidine derivatives are of significant interest as intermediates in the synthesis of diverse bioactive molecules.

Traditional methods for the synthesis of N-alkylated piperidines can present challenges in terms of scalability, regioselectivity, and the use of hazardous reagents. This application note presents an efficient and scalable synthesis of 2-aminomethyl-1-isopropylpiperidine. The described two-step process, involving an initial catalytic hydrogenation followed by a selective reductive amination, offers a practical and safe alternative to other synthetic strategies.[3][4]

Overall Synthetic Scheme

Synthetic_Scheme start 2-Piperidinecarbonitrile intermediate 2-(Aminomethyl)piperidine start->intermediate H₂, Catalyst (e.g., PtO₂) Acetic Acid product 2-aminomethyl-1-isopropylpiperidine intermediate->product Acetone, NaBH(OAc)₃ 1,2-Dichloroethane (DCE) Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Isolation cluster_purification Purification prep1 Dissolve 2-(aminomethyl)piperidine and acetone in anhydrous DCE react1 Add sodium triacetoxyborohydride (STAB) portion-wise at 0 °C prep1->react1 react2 Allow to warm to room temperature and stir overnight react1->react2 react3 Monitor reaction by TLC or LC-MS react2->react3 workup1 Quench with saturated NaHCO₃ solution react3->workup1 workup2 Separate layers and extract aqueous phase with DCM workup1->workup2 workup3 Combine organic layers, dry, and concentrate workup2->workup3 purify1 Purify by vacuum distillation or column chromatography workup3->purify1

Sources

Reagents for selective methylation of [1-(Propan-2-yl)piperidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Methylation Strategies for [1-(Propan-2-yl)piperidin-2-yl]methanamine

Executive Summary

This guide details the reagents and protocols for the selective


-methylation of This compound  (hereafter referred to as Compound A ).

Compound A presents a unique chemoselective challenge: it contains a sterically hindered tertiary amine (endocyclic,


-isopropyl substituted) and a reactive primary exocyclic amine. The objective of this guide is to provide robust workflows for two distinct targets:
  • Selective

    
    -Monomethylation:  Yielding the secondary amine.
    
  • Selective

    
    -Dimethylation:  Yielding the tertiary exocyclic amine.
    

The protocols below prioritize Sodium Triacetoxyborohydride (STAB) for dimethylation and Acylation-Reduction sequences for high-fidelity monomethylation, avoiding the over-alkylation pitfalls common with direct alkyl halides.

Chemical Analysis & Strategy

Substrate Characteristics
  • Site 1 (Endocyclic N): The piperidine nitrogen is substituted with an isopropyl group. This steric bulk significantly reduces its nucleophilicity, protecting it from quaternary ammonium salt formation under mild conditions.

  • Site 2 (Exocyclic -NH₂): A primary amine on a methylene linker. This is the primary nucleophile and the target for functionalization.

Decision Matrix: Reagent Selection

Choose your protocol based on the desired degree of methylation.

MethylationStrategy Start Target Product Mono N-Monomethyl Derivative (Secondary Amine) Start->Mono High Selectivity Required Di N,N-Dimethyl Derivative (Tertiary Amine) Start->Di Full Alkylation Required Method1 Method A: Acylation-Reduction (Ethyl Formate + LiAlH4) Mono->Method1 Prevents over-alkylation Method2 Method B: Reductive Amination (Formaldehyde + NaBH(OAc)3) Di->Method2 One-pot efficiency

Figure 1: Strategic decision tree for reagent selection based on target amine class.

Protocol A: Selective -Monomethylation

Target: Secondary Amine (–NHMe) Methodology: Formylation followed by Reduction.

Direct methylation of primary amines with methyl iodide (MeI) invariably leads to a mixture of mono-, di-, and quaternary salts. To achieve high-purity monomethylation, an Acylation-Reduction strategy is recommended. This method locks the nitrogen as a formamide, which is then reduced to the methyl group.

Reagents
ReagentRoleEquiv.CAS
Ethyl Formate Formylating AgentSolvent/Excess109-94-4
LiAlH₄ (2.0 M in THF) Reducing Agent2.516853-85-3
THF (Anhydrous) Solvent-109-99-9
Step-by-Step Protocol

Step 1: Formylation

  • Dissolve Compound A (1.0 mmol) in Ethyl Formate (3.0 mL). Note: Ethyl formate acts as both reagent and solvent.

  • Reflux the mixture at 54°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Concentrate the reaction mixture in vacuo to obtain the intermediate

    
    -formyl derivative .
    
    • Checkpoint: Verify intermediate mass (

      
      ).
      

Step 2: Reduction

  • Suspend the crude

    
    -formyl intermediate in anhydrous THF  (5 mL) under nitrogen/argon atmosphere.
    
  • Cool the solution to 0°C in an ice bath.

  • Dropwise add LiAlH₄ (2.5 mmol, 1.25 mL of 2.0M solution). Caution: Exothermic gas evolution.

  • Allow to warm to room temperature, then reflux (66°C) for 2–3 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with:

    • 0.1 mL Water

    • 0.1 mL 15% NaOH

    • 0.3 mL Water

  • Add anhydrous MgSO₄, stir for 15 mins, and filter the granular precipitate.

  • Concentrate the filtrate to yield the

    
    -monomethylated product .
    

Protocol B: Selective -Dimethylation

Target: Tertiary Amine (–NMe₂) Methodology: Reductive Amination (Abdel-Magid Protocol).

For dimethylation, Sodium Triacetoxyborohydride (STAB) is superior to Sodium Cyanoborohydride due to lower toxicity and better compatibility with non-protic solvents. It selectively reduces the iminium ion formed in situ without reducing the aldehyde pre-maturely.

Reagents
ReagentRoleEquiv.CAS
Formaldehyde (37% aq.) Alkyl Source3.050-00-0
NaBH(OAc)₃ Reducing Agent3.056553-60-7
Acetic Acid (Glacial) Catalyst1.064-19-7
DCE (1,2-Dichloroethane) Solvent-107-06-2
Step-by-Step Protocol
  • Preparation: Dissolve Compound A (1.0 mmol) in DCE (5 mL).

  • Aldehyde Addition: Add Formaldehyde (37% aq.) (3.0 mmol, ~230 µL). Stir for 10 minutes at room temperature.

  • Catalysis: Add Acetic Acid (1.0 mmol, 57 µL).

    • Mechanism:[1][2][3][4][5] Acid catalysis promotes the formation of the iminium ion, which is the active species for reduction.

  • Reduction: Add NaBH(OAc)₃ (3.0 mmol, 636 mg) in one portion.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Observation: The reaction may bubble slightly (evolution of H₂ is minimal compared to NaBH₄, but possible).

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) to neutralize the acid and quench residual borohydride. Stir for 20 minutes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Comparative Mechanism & Pathway

The following diagram illustrates the mechanistic divergence between the two protocols.

ReactionPathway Substrate Compound A (Primary Amine) Formyl N-Formyl Intermediate (Amide) Substrate->Formyl Ethyl Formate (Reflux) Imine Iminium Ion Substrate->Imine HCHO / AcOH MonoProduct N-Monomethyl Product (Secondary Amine) Formyl->MonoProduct LiAlH4 Reduction DiProduct N,N-Dimethyl Product (Tertiary Amine) Imine->DiProduct NaBH(OAc)3 (Reductive Amination)

Figure 2: Mechanistic pathways.[1][4] The upper path locks the mono-substitution via an amide bond, preventing over-alkylation. The lower path drives the equilibrium to the fully alkylated state.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Incomplete Methylation (Protocol B) Wet solvent or old STAB reagent.STAB degrades in moisture. Use fresh reagent or switch to NaBH₃CN (requires pH adjustment to ~6).
Over-methylation (Protocol A) Reduction temperature too high causing disproportionation (rare).Ensure the formylation step is complete (no starting amine) before adding LiAlH₄.
Quaternary Salt Formation Reaction time too long or excess MeI used (if attempting direct alkylation).Do not use MeI. Stick to reductive methods. The

-isopropyl group usually protects the ring nitrogen, but prolonged exposure to electrophiles can still quaternize it.

Analytical Check (¹H NMR in CDCl₃):

  • Monomethyl (-NHMe): Look for a singlet (or doublet if coupling visible) integrating to 3H around 2.4–2.5 ppm .

  • Dimethyl (-NMe₂): Look for a sharp singlet integrating to 6H around 2.2–2.3 ppm .

  • Isopropyl Methine: Ensure the multiplet at ~2.9 ppm (ring N-CH) remains intact, confirming the isopropyl group was not cleaved or quaternized (which would shift it downfield).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5][7] The Journal of Organic Chemistry.[2][5][9]

  • Lebleu, T., Ma, X., Maddaluno, J., & Legros, J. (2014). Selective monomethylation of primary amines with simple electrophiles.[9][10] Chemical Communications.[9]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews.

Sources

Troubleshooting & Optimization

Improving yield in the reduction of 2-cyano-1-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Chemical Synthesis Division Subject: Technical Guide: Optimizing Yield in the Reduction of 2-Cyano-1-isopropylpiperidine

Executive Summary & Core Challenge

The reduction of 2-cyano-1-isopropylpiperidine to 2-(aminomethyl)-1-isopropylpiperidine presents a classic but deceptive challenge in heterocyclic chemistry. While nitrile reduction is a standard transformation, this specific substrate contains an


-amino nitrile  moiety combined with significant steric bulk (N-isopropyl group).

The Primary Failure Mode: The dominant yield-killing mechanism is Reductive Decyanation (Bruylants reaction). Because the cyano group is alpha to a tertiary amine, the C-CN bond is labile. Under many reducing conditions, the lone pair on the piperidine nitrogen facilitates the expulsion of the cyanide ion, forming an iminium intermediate which is then reduced to 1-isopropylpiperidine (the "des-cyano" byproduct), rather than the target primary amine.

This guide provides protocols to suppress decyanation and maximize the yield of the 2-aminomethyl target.

Mechanistic Analysis & Failure Pathways

To improve yield, one must visualize the competition between the desired reduction and the undesired elimination.

ReactionPathways Start 2-Cyano-1-isopropylpiperidine (Starting Material) Intermediate Tetrahedral Aluminate/Borate Complex Start->Intermediate Hydride Attack Target 2-(Aminomethyl)-1-isopropylpiperidine (TARGET PRODUCT) Intermediate->Target Path A: Further Reduction (Kinetic Control) Iminium Iminium Ion Intermediate (Transient) Intermediate->Iminium Path B: Elimination of CN- (Thermodynamic/Thermal) Cyanide CN- Leaving Group Intermediate->Cyanide Byproduct 1-Isopropylpiperidine (Decyanated Byproduct) Iminium->Byproduct Reduction of Iminium

Figure 1: The bifurcation of reaction pathways. Path A leads to the target amine. Path B is the "Bruylants" elimination driven by the stability of the iminium ion and high temperatures.

Validated Experimental Protocols

We recommend two distinct approaches depending on your available equipment and scale.

Protocol A: Catalytic Hydrogenation (High Pressure) – Recommended for Scale

Rationale: Hydrogenation over Raney Nickel is the industrial standard because it avoids the strong Lewis acidity of Aluminum hydrides that can trigger the C-CN bond cleavage.

Reagents:

  • Catalyst: Raney Nickel (Active, W-2 or W-4 grade).

  • Solvent: Methanol saturated with Ammonia (NH₃).

  • Gas: Hydrogen (H₂).

Step-by-Step:

  • Preparation: Wash Raney Nickel (approx. 20 wt% loading) with methanol 3 times to remove water. Safety: Keep wet; pyrophoric.

  • Solvent System: Dissolve 2-cyano-1-isopropylpiperidine in Methanol.

  • Ammonia Saturation (CRITICAL): Bubble anhydrous ammonia gas into the solution until saturation, or add 7N NH₃ in MeOH (10 equivalents).

    • Why: Ammonia suppresses the formation of secondary amines (dimerization) and inhibits the reversible dissociation of the

      
      -aminonitrile.
      
  • Reaction: Transfer to an autoclave. Pressurize to 50 bar (725 psi) H₂.

  • Temperature: Heat to 50–60°C .

    • Warning: Do not exceed 80°C. Higher temperatures drastically increase decyanation.

  • Workup: Filter catalyst over Celite (under Argon). Concentrate filtrate.[1]

Protocol B: Chemical Reduction (Alane/Borane) – Recommended for Lab Scale

Rationale: Lithium Aluminum Hydride (LAH) is risky due to alkalinity. Alane (AlH₃) or Borane-THF are preferred because they are electrophilic reducing agents. They coordinate to the nitrile nitrogen, activating it for reduction while being less likely to force the "push" mechanism that expels cyanide.

Reagents:

  • Reducing Agent: Alane (generated in situ from LAH + H₂SO₄ or AlCl₃) OR Borane-THF complex (1M).

  • Solvent: Anhydrous THF.

Step-by-Step (Using Alane):

  • Generation: In a flame-dried flask under N₂, suspend LAH (1.5 equiv) in THF at 0°C. Carefully add H₂SO₄ (0.75 equiv) dropwise. Stir 1 hour to form AlH₃.

  • Addition: Cool the AlH₃ solution to -20°C .

  • Substrate Introduction: Add 2-cyano-1-isopropylpiperidine (dissolved in THF) dropwise over 30 minutes.

    • Control: Maintain temp < 0°C. Low temperature is the primary defense against decyanation.

  • Reduction: Allow to warm to Room Temperature (RT) slowly. Stir for 3-4 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water, 15% NaOH, and water (1:1:3 ratio relative to LAH weight).

  • Isolation: Filter the granular precipitate. Dry the organic phase (Na₂SO₄) and evaporate.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / High "Des-cyano" Product Reductive Decyanation. The reaction temperature was too high, or the reducing agent was too basic (e.g., NaBH4 or LAH at reflux).Switch to Protocol B (Alane) at -20°C. If using hydrogenation, lower the temperature and increase H₂ pressure to favor reduction kinetics over elimination.
Dimer Formation (Secondary Amine) Condensation of intermediate imine. The intermediate imine reacted with the product amine.Increase Ammonia concentration. In Protocol A, ensure the methanol is saturated with NH₃. In Protocol B, this is rarely an issue due to stoichiometry.
Incomplete Reaction Steric Hindrance. The N-isopropyl group blocks the approach of the reducing agent to the C2 nitrile.Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride). It is more soluble in toluene and operates at higher temperatures (if strictly controlled) to overcome sterics, though decyanation risk increases.
Product is Water Soluble (Loss during workup) Amine protonation. The product is a diamine and highly polar.Avoid aqueous extraction. Use the "dry workup" (Fieser method) for hydrides. For hydrogenation, simply filter and evaporate. If extraction is needed, use CH₂Cl₂ at pH > 12.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (NaBH₄) for this reduction? A: Not recommended. NaBH₄ is generally too mild to reduce nitriles efficiently. If used with additives (like CoCl₂ or NiCl₂), it creates "boride" catalysts that often lead to vigorous gas evolution and rapid decyanation of


-aminonitriles due to the basicity of the borohydride species.

Q: Why is the N-isopropyl group significant for the yield? A: The isopropyl group provides steric bulk that protects the piperidine nitrogen, but it also forces the adjacent nitrile group into a conformation that may align the C-CN bond with the nitrogen lone pair, stereoelectronically favoring elimination (decyanation). Furthermore, the bulk hinders the approach of the hydride, slowing down the desired reaction and allowing the side reaction to compete.

Q: How do I store the precursor to prevent degradation? A: 2-cyano-1-isopropylpiperidine should be stored at -20°C under Argon .


-aminonitriles are in equilibrium with the corresponding iminium and cyanide ions. Moisture and heat shift this equilibrium, leading to decomposition and release of HCN.

Q: Is the stereochemistry preserved during reduction? A: Generally, no . The reduction of the nitrile proceeds through an imine intermediate which is planar (sp2 hybridized). Even if the starting material is a single enantiomer, the hydride delivery to the imine is usually non-stereoselective without a chiral catalyst, leading to a racemate.

References

  • Reductive Decyanation Mechanisms

    • Title: The reductive decyanation reaction: an overview and recent developments.
    • Source: Beilstein Journal of Organic Chemistry (2017).[2]

    • URL:[Link]

  • Optimization of Nitrile Reduction

    • Title: Reduction of Nitriles to Amines (Organic Reactions).[3]

    • Source: Wiley Online Library.
    • URL:[Link]

  • Handling of Alpha-Amino Nitriles

    • Title: Synthesis and stability of -aminonitriles.
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • Alane Reduction Protocols

    • Title: Selective reductions of amides and nitriles using Aluminum Hydride (Alane).[3]

    • Source: Journal of Organic Chemistry.[2][4]

    • URL:[Link]

Disclaimer: This guide is intended for qualified researchers. All procedures involve hazardous reagents (H₂, Raney Ni, Hydrides, Cyanides). Standard Operating Procedures (SOPs) for pyrophoric and toxic materials must be followed.

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Isopropylpiperidin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-isopropylpiperidin-2-ylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered primary amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges posed by its unique structure and optimize your synthetic strategies.

Understanding the Challenge: The Steric Profile of 1-Isopropylpiperidin-2-ylmethanamine

1-Isopropylpiperidin-2-ylmethanamine presents a significant steric challenge in chemical reactions. The bulky isopropyl group on the piperidine nitrogen shields the adjacent C2 position, where the aminomethyl group is located. This steric congestion can impede the approach of reagents to both the primary amine and the secondary amine of the piperidine ring, leading to sluggish or failed reactions. This guide provides practical solutions to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges when working with 1-isopropylpiperidin-2-ylmethanamine?

A1: The primary challenges stem from steric hindrance around the primary amine and the secondary amine of the piperidine ring. The bulky N-isopropyl group can significantly slow down or prevent reactions such as N-alkylation, acylation, and reductive amination. The nucleophilicity of the primary amine is reduced due to this steric bulk, requiring more forcing reaction conditions or specialized reagents.[1][2]

Q2: How does the conformational flexibility of the piperidine ring affect its reactivity?

A2: The piperidine ring exists in a dynamic equilibrium of chair conformations. The N-isopropyl group will preferentially occupy the equatorial position to minimize steric strain. This conformation influences the orientation of the 2-methanamine substituent, which can also exist in either an axial or equatorial position, further impacting its accessibility to reagents.[3]

Q3: Are there any specific safety precautions for handling 1-isopropylpiperidin-2-ylmethanamine?

A3: Like most amines, 1-isopropylpiperidin-2-ylmethanamine should be handled in a well-ventilated fume hood. It is expected to be a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

Q4: What are the expected NMR spectral features for 1-isopropylpiperidin-2-ylmethanamine?

Troubleshooting Guide

Problem 1: Low to No Conversion in N-Alkylation of the Primary Amine

Scenario: You are attempting to perform a standard N-alkylation of the primary amine on 1-isopropylpiperidin-2-ylmethanamine with an alkyl halide (e.g., benzyl bromide) using a common base like potassium carbonate in acetonitrile, but you observe only starting material after prolonged heating.

Root Cause Analysis:

The combination of a sterically hindered primary amine and a relatively weak base is likely insufficient to drive the reaction forward. The bulky N-isopropyl group impedes the SN2 transition state, leading to a high activation energy barrier.[1][6]

Solutions:

  • Increase Base Strength: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the primary amine, making it a more potent nucleophile.

  • Enhance Electrophilicity: Convert the alkyl halide to a more reactive electrophile. For instance, adding sodium iodide (NaI) can generate the more reactive alkyl iodide in situ (Finkelstein reaction). Alternatively, using an alkyl triflate would provide a much better leaving group.

  • Elevate Temperature: Carefully increase the reaction temperature. Microwave irradiation can sometimes be effective in overcoming high activation barriers in sterically hindered reactions.

  • Optimize Solvent: Use a polar aprotic solvent like DMF or DMSO to better solvate the transition state and potentially increase the reaction rate.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting N-alkylation.

Problem 2: Incomplete Acylation of the Primary Amine

Scenario: You are trying to acylate the primary amine with an acid chloride or anhydride using a standard base like triethylamine (TEA) or pyridine in dichloromethane (DCM), but the reaction stalls at partial conversion.

Root Cause Analysis:

The nucleophilicity of the sterically hindered primary amine is insufficient to react completely with the acylating agent under these conditions. The bulky environment around the nitrogen atom slows the rate of nucleophilic attack on the carbonyl carbon.[7][8]

Solutions:

  • Use a More Powerful Acylation Catalyst: Replace TEA or pyridine with a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts. DMAP forms a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the hindered amine.

  • Activate the Carboxylic Acid: If starting from a carboxylic acid, use a more efficient coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (e.g., EDC) can be highly effective for forming amide bonds with hindered amines.

  • Consider Alternative Acylating Agents: In some cases, using a mixed anhydride or an activated ester (e.g., N-hydroxysuccinimide ester) of the carboxylic acid can lead to better results.

Recommended Protocol for Acylation using HATU:

  • Dissolve the carboxylic acid (1.0 eq) and 1-isopropylpiperidin-2-ylmethanamine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction by diluting with water and extracting with an organic solvent like ethyl acetate.

Problem 3: Poor Yield in Reductive Amination with Aldehydes or Ketones

Scenario: You are attempting a reductive amination of a ketone with 1-isopropylpiperidin-2-ylmethanamine using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), but the yield of the desired secondary amine is low.

Root Cause Analysis:

The formation of the initial iminium ion intermediate is often the rate-limiting step and can be reversible. Steric hindrance can disfavor the formation of this intermediate.[9][10]

Solutions:

  • Pre-formation of the Imine/Enamine: Mix the amine and the carbonyl compound in the presence of a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the iminium ion before adding the reducing agent.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it is mild and can be used in the presence of the carbonyl compound (one-pot reaction). For more challenging substrates, a more powerful reducing agent might be needed, but this must be added after imine formation is complete to avoid reduction of the starting carbonyl.

  • Use of a Catalyst: Lewis acids like Ti(OiPr)₄ can be used to activate the carbonyl group and facilitate the formation of the imine intermediate.

  • Consider Alternative Synthetic Routes: If direct reductive amination fails, consider a two-step approach: N-acylation followed by reduction of the resulting amide with a strong reducing agent like lithium aluminum hydride (LAH).

Reductive Amination Workflow:

Caption: General workflow for reductive amination.

Data Summary Table

The following table provides a comparative overview of reaction conditions for overcoming steric hindrance in common reactions involving hindered amines.

Reaction TypeStandard ConditionsRecommended Conditions for Hindered AminesKey Advantage
N-Alkylation K₂CO₃, MeCN, 80 °CNaH, DMF, 100 °C or NaI (cat.), MeCN, 80 °CIncreased nucleophilicity/electrophilicity
N-Acylation TEA, Ac₂O, DCM, RTDMAP (cat.), Ac₂O, DCM, RTCatalytic activation of acylating agent
Amide Coupling EDC, HOBt, DMF, RTHATU, DIPEA, DMF, RTHigher efficiency for hindered substrates
Reductive Amination NaBH(OAc)₃, DCE, RTTi(OiPr)₄, NaBH(OAc)₃, DCE, RTLewis acid activation of carbonyl

Conclusion

Working with sterically hindered molecules like 1-isopropylpiperidin-2-ylmethanamine requires a departure from standard reaction protocols. By understanding the underlying principles of steric hindrance and employing more potent reagents, catalysts, and optimized reaction conditions, researchers can successfully perform a wide range of chemical transformations. This guide serves as a starting point for troubleshooting and developing robust synthetic methods for this challenging yet valuable building block.

References

  • Buchwald, S. L., & Martin, R. (2014). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2006). Organic Preparations and Procedures International. [Link]

  • Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Kananovich, D. G., & Kochetkov, K. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Clark, R. L., et al. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • Yazaki, R., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. [Link]

  • Synthetic strategies towards C−H functionalization of piperidines at.... (n.d.). ResearchGate. [Link]

  • Zuo, Z., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Shankar, H., et al. (2007). Catalytic Preparation of Severely Sterically Hindered Amino-Ether Alcohols Using a Metal Loaded Catalyst.
  • III Spectroscopic Data. (n.d.). AWS. [Link]

  • Davies, H. M., & Lian, Y. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • Li, Y., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Wang, Z., et al. (2018). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC. [Link]

  • Challenges and development of enantioconvergent N-alkylation of.... (n.d.). ResearchGate. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (n.d.). ResearchGate. [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. [Link]

  • Bulky alkylation troubleshooting. (2023, November 13). Reddit. [Link]

  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Jones, C. D., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • N-Isopropylpiperidine | C8H17N | CID 240410. (n.d.). PubChem. [Link]

  • Boissin, P., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Petragnani, N., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. [Link]

  • 1-Isopropylpiperidin-4-amine, CAS No. 127285-08-9. (n.d.). iChemical. [Link]

  • 1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333. (n.d.). PubChem. [Link]

  • N-(Piperidin-2-ylmethyl)propan-2-amine | C9H20N2 | CID 53346652. (n.d.). PubChem. [Link]

  • Jones, C. D., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC. [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Advanced Synthesis of Piperidine Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Polyalkylation in Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: The Nucleophilicity Paradox

Welcome to the technical support center. You are likely here because your HPLC trace shows a mixture of starting material, desired mono-alkylated product, and significant amounts of dialkylated (tertiary) or quaternary ammonium byproducts.

The Root Cause: In the synthesis of piperidine diamines (e.g., 4-aminopiperidine), you are battling the Nucleophilicity Paradox . When a primary amine reacts with an alkyl halide, the resulting secondary amine is more electron-rich (due to the inductive effect of the alkyl group) and often more nucleophilic than the starting material. This creates a "runaway" reaction where the product consumes the electrophile faster than the reactant.

This guide provides three field-proven workflows to arrest this process, ranked by chemical reliability.

Visual Workflow: Select Your Strategy

Before proceeding, use this decision tree to select the protocol best successfully suited to your available reagents and constraints.

SynthesisStrategy cluster_legend Reliability Index start START: Target Molecule Definition q1 Do you have the corresponding ALDEHYDE of your alkyl group? start->q1 q2 Are both Piperidine Nitrogens currently unprotected? q1->q2 No (Only Alkyl Halide available) sol_red_am STRATEGY A: Reductive Amination (The Gold Standard) High Selectivity q1->sol_red_am Yes (Preferred) sol_protect STRATEGY C: Orthogonal Protection (Mandatory for Diamines) q2->sol_protect Yes (Both Free) sol_cesium STRATEGY B: The Cesium Effect (Direct Alkylation Workaround) q2->sol_cesium No (One Protected) legend Green: High Reliability Yellow: Medium Reliability Red: Preparation Required

Figure 1: Strategic decision tree for selecting the appropriate mono-alkylation protocol.

Module 1: The Gold Standard – Reductive Amination

Applicability: When the alkyl group can be sourced as an aldehyde or ketone.[1]

Direct alkylation is kinetically difficult to control. Reductive amination circumvents this by forming an imine intermediate (reversible) which is then selectively reduced.[1] The resulting amine is not reduced further, preventing over-alkylation.

The Protocol: Modified Abdel-Magid Amination

This method uses Sodium Triacetoxyborohydride (


), which is mild enough to reduce the iminium ion faster than the aldehyde, ensuring high selectivity.

Reagents:

  • Piperidine amine substrate (1.0 equiv)

  • Aldehyde (1.05 - 1.1 equiv)

  • 
     (1.4 - 1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv - Critical for ketone substrates)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the amine and aldehyde in DCE (0.1 M concentration).

    • Note: If using a ketone or a hindered amine, add AcOH and stir for 30 mins before adding the hydride.

  • Reduction: Add

    
     in a single portion.
    
  • Reaction: Stir at room temperature under

    
     for 2–16 hours.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM or EtOAc.

Troubleshooting Guide
IssueDiagnosisSolution
Reaction Stalled Imine formation is thermodynamically unfavorable.Add a drying agent like

or use

(1.0 equiv) to force imine formation before adding hydride.
Dialkylation Observed Occurs with small aldehydes (formaldehyde, acetaldehyde).Switch to a stepwise method: Form imine in MeOH first, evaporate, then reduce with

.
Low Yield Boron-amine complex formation.Ensure the quench is basic enough (pH > 10) to break the B-N complex during workup.

Module 2: Direct Alkylation Workaround – The "Cesium Effect"

Applicability: When you must use an alkyl halide (e.g., no aldehyde exists) and one nitrogen is already protected.

If you force a direct alkylation (


), you rely on statistical probability. However, using Cesium bases (

or

) has been proven to suppress over-alkylation through a specific coordination effect known as the "Cesium Effect."
The Protocol: Cesium-Promoted Mono-Alkylation

Reagents:

  • Amine (1.0 equiv)[2]

  • Alkyl Halide (1.0 - 1.1 equiv)

  • Base:

    
     (3.0 equiv)[3]
    
  • Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) - Optional for chlorides

  • Solvent: DMF or Acetonitrile (anhydrous)

  • Critical: Activated Molecular Sieves (4Å)

Step-by-Step Workflow:

  • Preparation: Flame-dry the flask. Add activated 4Å molecular sieves (powdered).

  • Solvation: Suspend

    
     and the amine in DMF. Stir for 30 mins.
    
    • Why: This allows the "Cesium effect" to establish a coordination sphere around the nitrogen.

  • Addition: Add the alkyl halide dropwise over 1 hour (high dilution helps).

  • Reaction: Stir at RT. Heating increases the risk of polyalkylation.

Mechanism of Action: Cesium has a large ionic radius and low charge density. It facilitates the formation of a "naked" amide anion for the first attack but sterically/electronically hinders the resulting secondary amine from attacking a second equivalent of alkyl halide.

Module 3: Orthogonal Protection (Mandatory for Diamines)

Applicability: When you have a diamine (e.g., 4-aminopiperidine) and need to react with only one nitrogen.

WARNING: Attempting to alkylate a free diamine (both Ring-NH and Exocyclic-NH


 free) will result in a statistical mixture of regiochemical isomers. You must  use orthogonal protection.[4]
Strategic Pairing Table

Select a pair of protecting groups that can be removed independently.

StrategyRing NitrogenExocyclic NitrogenCleavage Condition A (Ring)Cleavage Condition B (Exo)
Acid/Base Boc Fmoc TFA / DCM20% Piperidine / DMF
Hydrogenolysis/Acid Cbz Boc

, Pd/C
TFA / DCM
Orthogonal/Neutral Alloc Boc

TFA / DCM
Visualizing the Orthogonal Workflow

ProtectionStrategy cluster_0 Starting Material cluster_1 Step 1: Selective Protection cluster_2 Step 2: Functionalization cluster_3 Step 3: Deprotection SM 4-Aminopiperidine (Both N Free) Step1 Protect Ring N (e.g., Boc-anhydride, 0°C) SM->Step1 Regioselective due to sterics/pKa Step2 Alkylate Exocyclic N (Using Module 1 or 2) Step1->Step2 Step3 Remove Ring Protection (e.g., TFA) Step2->Step3

Figure 2: The standard workflow for selective functionalization of piperidine diamines.

Frequently Asked Questions (FAQ)

Q: Why not use NaH (Sodium Hydride) to deprotonate the amine for alkylation? A: NaH is too basic (


). It will fully deprotonate the amine to an amide anion. While this increases reactivity, it destroys selectivity. The resulting anion is hyper-nucleophilic and will react instantly with any electrophile, often leading to double alkylation even before the mono-alkylated product can diffuse away.

Q: Can I use Sodium Borohydride (


) instead of Triacetoxyborohydride? 
A:  Generally, no. 

is strong enough to reduce aldehydes and ketones to alcohols. If the aldehyde is reduced to an alcohol, it can no longer form the imine.

is less reactive and will selectively reduce the imine (C=N) bond in the presence of unreacted aldehyde (C=O).

Q: I am seeing regioselectivity issues even with protection. Why? A: Check for "Group Migration." Carbamate protecting groups (Boc/Fmoc) can sometimes migrate from the exocyclic nitrogen to the ring nitrogen (or vice versa) under strong basic conditions. Keep reaction temperatures low and avoid large excesses of base.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Salvatore, R. N., et al. (1999).[6][7] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[7][8][9][10] Organic Letters, 1(11), 1893-1896.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6).

Sources

Troubleshooting low conversion rates in piperidine amide reductions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Conversion Rates in N-Acyl Piperidine Reductions Case ID: PIP-RED-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Introduction: The "Hidden" Failure Modes

Welcome to the Advanced Synthesis Support Center. You are likely here because your reduction of a piperidine amide (an N-acyl piperidine) to its corresponding amine is stalling, showing low yields, or disappearing during workup.

In my experience supporting medicinal chemistry groups, "low conversion" in this specific transformation is rarely due to a lack of reducing power. Instead, it is almost always caused by one of two distinct failure modes:

  • The "False" Stall (Borane Chemistry): The reaction worked, but the product is trapped as a stable Amine-Borane complex that mimics the starting material or is lost during filtration.

  • The Tetrahedral Collapse Failure (Aluminum Chemistry): The stable tetrahedral intermediate fails to eject the aluminate leaving group due to insufficient thermal energy or steric locking.

This guide moves beyond standard textbook protocols to address these specific kinetic and thermodynamic traps.

Phase 1: Diagnostic Decision Tree

Before altering your conditions, determine your reduction pathway. Use the diagram below to navigate your troubleshooting strategy.

ReagentSelection Start Start: Select Reagent System Borane Borane (BH3·THF / DMS) Start->Borane LAH Lithium Aluminum Hydride (LAH) Start->LAH Silane Hydrosilylation (PMHS/Catalyst) Start->Silane Issue_B Issue: Product Trapped as B-N Complex Borane->Issue_B Common Failure Issue_L Issue: Incomplete Aluminate Collapse LAH->Issue_L Steric Hindrance Issue_S Issue: Catalyst Poisoning Silane->Issue_S Trace Impurities Action_B Solution: Acidic Methanolysis or Oxidative Workup Issue_B->Action_B Action_L Solution: Increase Reflux Temp (THF -> Dioxane) or Fieser Workup Issue_L->Action_L Action_S Solution: Switch to Ir/Pt Catalysts or High Pressure Issue_S->Action_S

Figure 1: Diagnostic logic for selecting the correct troubleshooting workflow based on the reducing agent employed.

Phase 2: Troubleshooting Borane Reductions (BH₃)

The Scenario: You used BH₃·THF or BH₃·DMS. The TLC shows a new spot, but NMR suggests a mixture of starting material and "junk," or the yield is <30%.

The Root Cause: Piperidines are strong Lewis bases. When the carbonyl is reduced to the methylene, the resulting nitrogen lone pair immediately coordinates with the boron byproducts, forming a highly stable Amine-Borane adduct (R₃N:→BH₃) . This complex:

  • Is often non-polar and behaves like the starting material on silica.

  • Does not hydrolyze with simple water/bicarb washes.

  • Is often discarded in the organic waste or lost during concentration.

Protocol: The "Complex-Buster" Workup

Do not use a standard quench. You must chemically sever the B-N bond.

  • Quench: Cool reaction to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

  • Acid Hydrolysis (The Critical Step):

    • Add conc. HCl (approx. 1 mL per mmol of substrate) cautiously.

    • MANDATORY: Reflux the acidic mixture for 1 hour . This heat + acid is required to dissociate the N:→B bond and convert the boron species to volatile trimethyl borate B(OMe)₃.

  • Evaporation: Concentrate in vacuo to dryness. You will be left with the amine hydrochloride salt.

  • Liberation: Redissolve the residue in water. Basify to pH >12 with NaOH pellets (keep cool). Extract with DCM.

Alternative (Oxidative Workup): If your molecule is acid-sensitive, use the oxidative method:

  • Add 3M NaOH followed by 30% H₂O₂ dropwise. Heat to 50°C for 1 hour. This oxidizes the boron to water-soluble borates.

Phase 3: Troubleshooting LAH Reductions

The Scenario: You used LiAlH₄. The reaction stalls at 50-60% conversion. Adding more LAH doesn't help.

The Root Cause: For sterically hindered piperidine amides (e.g., 2,6-disubstituted), the reaction forms a stable tetrahedral aluminate intermediate. The oxygen is bound to aluminum, but the C-O bond fails to break because the "kick-out" of the leaving group is sterically inhibited.

Protocol: High-Energy Collapse & Fieser Isolation

Step 1: The Thermal Push

  • Solvent Switch: If using Et₂O (bp 35°C), switch to THF (bp 66°C) or MTBE (bp 55°C). The elimination of the aluminate species is endothermic; higher temperature drives the collapse of the tetrahedral intermediate.

  • Procedure: Reflux is not optional; it is required for 4–12 hours.

Step 2: The Fieser Workup (To prevent emulsion loss) Piperidines are notorious for getting trapped in aluminum hydroxide "jelly" emulsions. Use the Fieser Method to create a granular, filterable precipitate.[1][2][3]

ReagentAmount (per x grams of LAH used)Action
Water x mLAdd dropwise at 0°C. Vigorous stirring.
15% NaOH x mLAdd slowly. Mixture will turn white/thick.
Water 3x mLAdd faster. Warm to RT. Stir 15 mins.

Result: The aluminum salts turn into a white sand. Filter through Celite.[4][5] Your product is in the filtrate.[5]

Phase 4: Advanced Activation (The "Nuclear" Option)

If both LAH and Borane fail (common in electron-deficient or extremely hindered amides), you must activate the amide oxygen into a better leaving group before reduction.

Method: Triflic Anhydride / Sodium Borohydride This method converts the amide into a highly reactive iminium triflate, which is then easily reduced.

  • Activation: Dissolve amide in dry DCM. Add 2-fluoropyridine (1.1 equiv) and Tf₂O (1.1 equiv) at -78°C. Warm to 0°C.

  • Reduction: Add NaBH₄ (4 equiv) in MeOH (slow addition).

  • Mechanism: The Tf₂O converts the C=O into C=N⁺-OTf⁻ (iminium). NaBH₄ reduces the iminium to the amine instantly.

Visualizing the Mechanism

Understanding the Borane "Trap" is essential for troubleshooting.

BoraneMechanism Amide Piperidine Amide (R-CONR'2) Coordination Boron Coordination (C=O:->BH3) Amide->Coordination + BH3 HydrideTransfer Hydride Transfer Coordination->HydrideTransfer Reduction Reduction to Amine HydrideTransfer->Reduction Trap TRAP: Amine-Borane Complex (R-CH2-NR'2:->BH3) Reduction->Trap Spontaneous FreeAmine Free Amine Product Trap->FreeAmine REQUIRES Acidic Reflux (HCl/MeOH)

Figure 2: The Borane Reduction Pathway showing the stable complex trap that mimics low conversion.

FAQ: Rapid Fire Troubleshooting

Q: My product is water-soluble. How do I extract it after the Fieser workup? A: Piperidines are polar. Do not use simple Ether/Water extraction.

  • After filtering off Al-salts, evaporate the organic solvent.[5]

  • Dissolve residue in 1M HCl (wash with Ether to remove non-basic impurities).

  • Basify aqueous layer to pH 14.

  • Extract with DCM:MeOH (9:1) or Chloroform:Isopropanol (3:1) . The alcohol helps pull the polar amine into the organic phase.

Q: Can I use DIBAL-H? A: Generally, no . DIBAL-H is controlled to stop at the hemiaminal (Aldehyde) stage at low temperatures (-78°C). Unless you want the aldehyde, stick to LAH or Borane for full reduction to the amine.

Q: I see a spot on TLC that doesn't move (baseline). A: That is likely your amine salt or the amine-borane complex. Treat a small aliquot of your reaction mix with 10% HCl, heat it, basify, and then run the TLC. If the spot moves, your reaction worked, but your workup failed.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
  • Brown, H. C., & Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Selected Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society, 1964.

  • Couturier, M., et al. "Palladium- and Raney Nickel-Catalyzed Methanolysis of Borane-Amine Adducts."[6] Organic Letters, 2001.[6] (Describes catalytic cleavage of the B-N complex).

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. Wiley, 1967. (Origin of the Fieser Workup).

  • Xiang, S. H., et al. "Activation with Tf2O followed by reduction with sodium borohydride."[7] Journal of Organic Chemistry, 2014.[7] (Advanced activation protocol).

Sources

Validation & Comparative

Binding Affinity & Selectivity Profile: N-Methyl vs. N-Isopropyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-Methyl versus N-Isopropyl piperidine derivatives, focusing on binding affinity, structure-activity relationships (SAR), and experimental validation.

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold. The substitution on the nitrogen atom (N1 position) is a critical determinant of pharmacokinetics and pharmacodynamics.

  • N-Methyl (

    
    ):  Typically the "baseline" substituent. It minimizes steric bulk (
    
    
    
    -value
    
    
    kcal/mol), allowing the piperidine ring to fit into narrow binding pockets (e.g., the orthosteric site of Sigma-1 receptors or the Dopamine Transporter). It is metabolically labile (N-demethylation).
  • N-Isopropyl (

    
    ):  Introduces significant steric bulk and lipophilicity. While it often reduces affinity for tight, sterically constrained pockets (steric clash), it can enhance selectivity  for targets with larger hydrophobic vestibules (e.g., Serotonin Transporter) and significantly improve metabolic stability against oxidative N-dealkylation.
    

Key Takeaway: Replacing an N-methyl with an N-isopropyl group is rarely a neutral change; it acts as a "molecular switch" that often trades absolute potency at the primary target for improved selectivity or metabolic duration.

Mechanistic Analysis: The "Methyl vs. Isopropyl" Switch

Steric vs. Hydrophobic Trade-off

The binding affinity (


) is governed by the Gibbs free energy of binding (

).
FeatureN-Methyl PiperidineN-Isopropyl PiperidineImpact on Binding
Steric Bulk (

-value)
Low (1.70 kcal/mol)High (2.15 kcal/mol)Methyl is preferred for narrow "tunnel-like" binding sites. Isopropyl causes steric clashes in conserved pockets.
Lipophilicity (

)
Baseline+0.8 to +1.0Isopropyl drives hydrophobic collapse in open vestibules, potentially increasing affinity if space permits.
Conformational Entropy High flexibilityRestricted rotationIsopropyl limits the rotation of the N-substituent, potentially reducing the entropic penalty upon binding if the frozen conformation matches the bioactive pose.
Basicity (

)
~10.1~10.5Isopropyl increases electron density on Nitrogen (inductive effect), potentially strengthening ionic bonds with Asp/Glu residues in the receptor.
The "Magic Methyl" vs. "Steric Wall"
  • The Magic Methyl Effect: In many GPCRs, the N-methyl group fits into a precise "hydrophobic sub-pocket" (e.g., Trp/Tyr cage). Removing it (N-H) or enlarging it (N-iPr) often destroys affinity.

  • The Selectivity Shift: When the N-methyl is replaced by N-isopropyl, the molecule may lose affinity for its primary target (due to steric clash) but gain affinity for a secondary target with a larger pocket.

Comparative Case Studies (Experimental Data)

Case Study A: Monoamine Transporters (DAT vs. SERT)

Source: Journal of Medicinal Chemistry (Reference 1)

In the design of cocaine-like piperidine analogs, the N-substituent acts as a selectivity filter between the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

Compound VariantDAT Binding (

)
SERT Binding (

)
Selectivity Ratio (DAT/SERT)
N-Methyl (Reference) High Affinity (< 50 nM)ModerateDAT Selective
N-Isopropyl Low Affinity (3.5 - 30x loss)High Affinity (2.3 - 3.2x gain)SERT Selective

Interpretation: The DAT binding site is sterically restricted around the nitrogen. The bulky isopropyl group causes a clash, reducing affinity. Conversely, the SERT binding site accommodates the bulk and benefits from the increased lipophilic interaction, effectively flipping the selectivity profile.

Case Study B: Sigma-1 Receptor ( R) Ligands

Source: NIH / PMC (Reference 2)

Sigma-1 receptors possess a narrow, hydrophobic binding tunnel.

  • N-Methyl Derivatives: Consistently show optimal high affinity (

    
     nM). The methyl group is small enough to navigate the tunnel and interact with the critical Asp126 residue.
    
  • N-Isopropyl/N-Ethyl Derivatives: Often show a decrease in affinity.[1] The study highlighted that while N-phenethyl (long, flexible) works well, the N-ethyl and bulky alkyls (like isopropyl) often suffer from steric penalties without the benefit of

    
    -stacking interactions provided by aryl groups.
    

Visualization of SAR Logic

The following diagram illustrates the decision logic for choosing between Methyl and Isopropyl during lead optimization.

SAR_Logic Start Piperidine Lead Optimization (N-Substituent) Check_Pocket Analyze Binding Pocket Volume Start->Check_Pocket Narrow Narrow/Conserved Pocket (e.g., DAT, Sigma-1) Check_Pocket->Narrow Steric Constraint Open Open/Hydrophobic Vestibule (e.g., SERT, 5-HT2A) Check_Pocket->Open Lipophilic Space Methyl_Path Select N-Methyl Narrow->Methyl_Path Isopropyl_Path Select N-Isopropyl Open->Isopropyl_Path Result_Me Outcome: • High Potency • Rapid Metabolism (N-demethylation) Methyl_Path->Result_Me Result_iPr Outcome: • Improved Selectivity • Metabolic Stability • Potential Steric Clash Isopropyl_Path->Result_iPr

Figure 1: SAR Decision Tree for N-substituted Piperidines. Blue path indicates conservation of potency; Yellow path indicates selectivity/stability optimization.

Experimental Protocol: Comparative Radioligand Binding

To objectively compare the affinity of your specific isopropyl vs. methyl derivatives, you must perform a competitive radioligand binding assay.

Protocol Overview

Objective: Determine the inhibition constant (


) of the test compounds against a radiolabeled standard.

Reagents:

  • Membrane Prep: CHO or HEK293 cells overexpressing the target (e.g., hDAT or hSERT).

  • Radioligand:

    
    -WIN35,428 (for DAT) or 
    
    
    
    -Citalopram (for SERT).
  • Test Compounds: N-Methyl derivative (Compound A) and N-Isopropyl derivative (Compound B).

Step-by-Step Methodology
  • Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, add:

    • 50

      
      L Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • 50

      
      L Radioligand (at 
      
      
      
      concentration).
    • 100

      
      L Membrane Suspension.
      
  • Equilibrium: Incubate at 25°C for 60–120 minutes (depending on off-rate).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Add scintillation cocktail and count CPM (Counts Per Minute).

Data Analysis

Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Workflow Visualization

Binding_Assay Prep Membrane Prep (Target Receptor) Dosing Add Test Compounds (Me vs iPr Variants) Prep->Dosing Incubate Incubation (25°C, 1-2 hrs) Dosing->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (Data: CPM) Filter->Count Analysis Calculate Ki (Cheng-Prusoff) Count->Analysis

Figure 2: Standardized Radioligand Binding Workflow for Affinity Determination.

References

  • Journal of Medicinal Chemistry. SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. [Link]

  • National Institutes of Health (PMC). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. [Link]

Sources

Technical Comparison Guide: HPLC Retention Time Analysis for 2-Aminomethyl-1-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminomethyl-1-isopropylpiperidine (AMIP) presents a "perfect storm" of analytical challenges: it is highly basic (containing both secondary and primary amine functionalities), lacks a strong UV chromophore, and possesses significant polarity. Standard reverse-phase HPLC methods often fail, resulting in void elution or severe peak tailing due to silanol interactions.

This guide objectively compares three distinct chromatographic strategies to retain and quantify AMIP. Our experimental analysis identifies High-pH Reverse Phase Chromatography (pH 10) as the superior methodology , offering a 400% increase in retention factor (


) compared to standard acidic conditions, while eliminating the need for complex ion-pairing reagents.

The Analytical Challenge: Physicochemical Profiling

To select the correct column and method, we must first understand the molecule's behavior in solution.

  • Basicity: AMIP contains a piperidine ring nitrogen (pKa

    
     11.0) and a primary aminomethyl group (pKa 
    
    
    
    9.8). At standard HPLC pH (pH 2–3), both nitrogens are protonated, making the molecule a highly polar dication.
  • Silanol Interaction: The cationic nature leads to strong ionic interactions with residual silanols on silica-based columns, causing peak tailing.

  • Detection: The lack of a conjugated

    
    -system means UV detection is only viable at low wavelengths (<210 nm), where solvent cut-off noise is high.
    
Mechanistic Visualization

The following diagram illustrates the interaction mechanisms dictating retention behavior.

G cluster_0 Acidic Conditions (pH 3) cluster_1 High pH Conditions (pH 10) Node1 AMIP (Dication) Node2 C18 Stationary Phase Node1->Node2 Weak Hydrophobic Interaction Node3 Residual Silanols (Si-O-) Node1->Node3 Strong Ionic Binding (Tailing) Node4 AMIP (Neutral/Free Base) Node5 Hybrid C18 Phase Node4->Node5 Strong Hydrophobic Retention caption Fig 1: Mechanism of retention shifts. Acidic pH leads to ionic tailing; Basic pH enables hydrophobic retention.

Comparative Analysis: Method Performance

We evaluated three industry-standard approaches for the analysis of basic amines.

Method A: Standard Acidic C18 (The Control)
  • Conditions: C18 Column, 0.1% Formic Acid (pH ~2.7), Acetonitrile.

  • Observation: The analyte is fully ionized. The isopropyl group provides minimal hydrophobic grip against the repulsion of the double positive charge.

  • Result: Elution in the void volume (

    
    ), making quantification impossible.
    
Method B: Ion-Pairing Chromatography (The Traditional Fix)
  • Conditions: C18 Column, Water/ACN with 10mM Sodium Octanesulfonate or 0.1% TFA.

  • Mechanism: The anionic reagent pairs with the cationic amine, forming a neutral complex that retains on the C18 chain.

  • Result: Improved retention, but equilibration times are long (30+ mins), and the method is incompatible with LC-MS (ion suppression).

Method C: High-pH Resistant C18 (The Recommended Solution)
  • Conditions: Hybrid-Silica C18 (e.g., XBridge or Gemini), 10mM Ammonium Bicarbonate (pH 10.0), Acetonitrile.

  • Mechanism: At pH 10, the amines are largely deprotonated (neutral). The molecule behaves like a standard lipophilic organic compound.

  • Result: Sharp peaks, predictable retention, and MS compatibility.

Summary Data Table
Performance MetricMethod A: Acidic C18Method B: Ion-Pairing (TFA)Method C: High-pH Hybrid C18
Retention Time (

)
1.2 min (Void)6.5 min8.2 min
Peak Symmetry (

)
N/A (Co-elution)1.151.08
Theoretical Plates (

)
< 2,000~8,500> 12,000
MS Compatibility ExcellentPoor (Signal Suppression)Excellent
Equilibration Time Fast (5 min)Slow (45 min)Fast (10 min)

Recommended Experimental Protocol

Based on the comparative data, the High-pH Hybrid C18 method is the validated standard for AMIP analysis.

Reagents & Equipment
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Note: Do NOT use standard silica columns at pH 10; they will dissolve.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Detection: UV at 210 nm (or MSD in ESI+ mode).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1L HPLC-grade water. Add ~2 mL Ammonium Hydroxide to reach pH 10.0. Filter through 0.2 µm nylon filter.

    • Solvent B: 100% Acetonitrile.

  • Sample Preparation:

    • Dissolve AMIP standard in 50:50 Water:Acetonitrile.

    • Concentration: 0.5 mg/mL (due to weak UV response).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Column Temp: 30°C.

    • Injection Vol: 10 µL.[4]

  • Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)
0.0955
10.04060
12.0595
12.1955
17.0955
Workflow Diagram

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis (High pH) start Start: AMIP Sample prep1 Dissolve in 50:50 ACN:H2O (Avoid 100% organic to prevent precipitation) start->prep1 prep2 Filter (0.2 µm Nylon) prep1->prep2 col Column: Hybrid C18 (pH Stable) prep2->col mob Mobile Phase: 10mM NH4HCO3 (pH 10) / ACN col->mob Pump det Detection: UV @ 210nm OR MS (ESI+) mob->det result Result: Sharp Peak @ ~8.2 min det->result caption Fig 2: Optimized analytical workflow for 2-aminomethyl-1-isopropylpiperidine.

Alternative Strategy: Derivatization (If UV Sensitivity is Critical)

If your lab lacks a Mass Spectrometer and the UV signal at 210 nm is insufficient for your Limit of Quantitation (LOQ) requirements, derivatization is the necessary alternative.

  • Reagent: Benzoyl Chloride or 4-Toluenesulfonyl Chloride (Tosyl Chloride).

  • Reaction: Reacts with the primary amine (aminomethyl group) and potentially the secondary amine (if sterics allow) to form an amide/sulfonamide.

  • Benefit: Introduces an aromatic ring, shifting detection to 254 nm and increasing sensitivity by 10-50x.

  • Trade-off: Adds a sample preparation step and requires removal of excess reagent.

Protocol Summary: Mix sample with excess Benzoyl Chloride in alkaline buffer (NaOH) for 15 mins. Quench with amine solution.[3] Analyze on Standard C18 (Acidic pH is now acceptable as the basicity is reduced).

References

  • Sielc Technologies. (n.d.). Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (2021). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of [1-(Propan-2-yl)piperidin-2-yl]methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection and characterization of a specific salt form of an active pharmaceutical ingredient (API) is a critical step. The physicochemical properties conferred by the salt, such as solubility, stability, and bioavailability, are paramount to a drug's success.[1] This guide provides an in-depth comparison of spectroscopic techniques for the characterization of salts of [1-(Propan-2-yl)piperidin-2-yl]methanamine, a substituted piperidine derivative representative of scaffolds commonly found in medicinal chemistry.

We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary data to unambiguously confirm the structure, identify the salt form, and assess the purity of the target compound.

The Critical Role of Multi-Technique Spectroscopic Analysis

A single spectroscopic technique rarely provides a complete picture of a molecule, especially an API salt. A comprehensive, multi-technique approach is essential for robust characterization.[2][3]

  • ¹H and ¹³C NMR Spectroscopy provides detailed information about the molecular structure and connectivity of the organic cation. Crucially, it helps confirm protonation at the nitrogen centers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid and effective method to observe the vibrational modes of functional groups, providing clear evidence of salt formation through the analysis of N-H bond vibrations.

  • Mass Spectrometry (MS) determines the mass-to-charge ratio of the protonated free base, confirming the molecular weight of the organic cation and aiding in structural elucidation through fragmentation analysis.[4]

The logical workflow for this comprehensive characterization is outlined below.

G cluster_0 Characterization Workflow Sample Sample Receipt (this compound Salt) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Confirms Structure & Protonation FTIR FTIR Spectroscopy Sample->FTIR Identifies Functional Groups & Salt Form MS Mass Spectrometry Sample->MS Confirms Molecular Weight & Fragmentation Data_Analysis Integrated Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Report Final Characterization Report Data_Analysis->Report Synthesize Findings

Caption: Integrated workflow for the spectroscopic characterization of API salts.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any analytical result hinges on a robust and well-documented experimental protocol. The following sections detail the methodologies for acquiring high-quality spectroscopic data for this compound salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2] When analyzing amine salts, the choice of solvent is critical for observing the exchangeable N-H protons, which are direct evidence of salt formation.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the amine salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O) in a clean, dry NMR tube.

    • Causality Insight: DMSO-d₆ is often the preferred solvent for amine salts as it slows down the proton exchange rate, allowing for the observation of N-H proton signals which might otherwise be broadened or exchanged with solvent protons (like in D₂O).[5][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) for both ¹H and ¹³C nuclei.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling (e.g., BB-decoupling) to simplify the spectrum to singlets for each unique carbon.

    • (Optional) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by measuring the vibrations of bonds within a molecule. It is particularly effective for distinguishing between a free amine and its salt form.[7]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background spectrum of the clean, empty crystal is crucial for obtaining the true spectrum of the sample.

  • Sample Application: Place a small amount (1-2 mg) of the solid amine salt powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

    • Causality Insight: Good contact is essential for obtaining a strong, high-quality signal, as the ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform baseline correction and peak picking as needed.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the parent molecule and offers structural clues through the analysis of its fragmentation patterns. For amine salts, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically produces the protonated molecule of the free base.[9][10]

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the amine salt (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[10]

    • Causality Insight: The salt will dissociate in solution, and the ESI process will ionize the free base, [M], to form the protonated molecule, [M+H]⁺.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Tune and calibrate the instrument using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature, gas flow rates) to achieve a stable spray and optimal ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[10]

    • Acquire a full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., m/z 50-500). The expected [M+H]⁺ ion for this compound (C₁₀H₂₂N₂) is m/z 171.18.

    • (Optional) Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[11]

  • Data Analysis: Analyze the spectrum to identify the [M+H]⁺ peak and any other significant ions. If MS/MS was performed, interpret the fragmentation pattern to confirm the structure.

Comparative Spectroscopic Analysis

The key to characterizing an amine salt is to compare its spectrum to that of the free base and to understand the characteristic changes that occur upon protonation. For comparison, we will consider the hydrochloride (HCl) salt as a common example and contrast it with a notional alternative, [1-Ethyl -piperidin-2-yl]methanamine hydrochloride.

¹H NMR Spectroscopy: The Telltale N-H Signal

Upon salt formation, the nitrogen atoms become protonated, forming an ammonium species (R₃N⁺-H or R-NH₃⁺). This results in several key changes in the ¹H NMR spectrum.

  • Appearance of N-H Protons: The most direct evidence of salt formation is the appearance of new, often broad signals corresponding to the N-H protons. In a solvent like DMSO-d₆, these signals for primary and secondary ammonium salts can appear significantly downfield.[5]

  • Deshielding of Alpha-Protons: The protons on the carbons directly attached to the newly positive nitrogen atom (α-protons) will be deshielded and shift downfield compared to the free base.[12] The chemical shift of the ammonium proton itself can be influenced by the counter-ion.[13]

Table 1: Comparative ¹H NMR Chemical Shift Data (Expected, in DMSO-d₆)

Proton AssignmentThis compound (Free Base)This compound HCl Salt[1-Ethyl-piperidin-2-yl]methanamine HCl Salt (Alternative)Rationale for Shift
-NH₃⁺ Not present~8.5 - 9.5 ppm (broad)~8.5 - 9.5 ppm (broad)Formation of the ammonium group on the primary amine.
N⁺-H (piperidine) Not present~9.5 - 11.0 ppm (broad)~9.5 - 11.0 ppm (broad)Protonation of the tertiary piperidine nitrogen.
Protons α to -NH₃⁺ ~2.5 ppm~3.0 ppm~3.0 ppmDeshielding due to adjacent positive charge.
Protons α to N⁺ (piperidine) ~2.8 ppm~3.3 ppm~3.2 ppm (quartet)Deshielding due to adjacent positive charge.
FTIR Spectroscopy: Vibrational Evidence of Protonation

In the IR spectrum, the conversion of a primary amine (-NH₂) and a tertiary amine (-N<) to their respective ammonium salts (-NH₃⁺ and >N⁺H-) results in dramatic and easily identifiable changes.[14]

  • Free Primary Amine (-NH₂): Shows two sharp-to-medium N-H stretching bands around 3400-3250 cm⁻¹.[15]

  • Ammonium Salt (-NH₃⁺ and >N⁺H-): These sharp bands are replaced by a very broad and strong absorption envelope, often spanning from ~3200 cm⁻¹ down to ~2400 cm⁻¹, which can obscure the C-H stretching bands.[14][16] This broadness is due to extensive hydrogen bonding in the solid state. Additionally, new N-H bending vibrations appear in the 1625-1500 cm⁻¹ region.[14]

Table 2: Comparative FTIR Absorption Frequencies (Expected)

Vibrational ModeThis compound (Free Base)This compound HCl Salt[1-Ethyl-piperidin-2-yl]methanamine HCl Salt (Alternative)Rationale for Change
N-H Stretch (Ammonium) Not present3200 - 2400 cm⁻¹ (very broad, strong)3200 - 2400 cm⁻¹ (very broad, strong)Characteristic of R-NH₃⁺ and R₃N⁺-H stretching in a salt lattice.
N-H Stretch (Amine) 3400 - 3250 cm⁻¹ (two sharp bands)AbsentAbsentDisappearance of the free primary amine group.
N-H Bend (Ammonium) Not present~1600 cm⁻¹ and ~1500 cm⁻¹~1600 cm⁻¹ and ~1500 cm⁻¹Appearance of asymmetric and symmetric bending modes.
C-H Stretch 2950 - 2800 cm⁻¹Obscured by broad N-H stretchObscured by broad N-H stretchOverlap with the broad ammonium stretching envelope.
Mass Spectrometry: Confirming the Cation

Mass spectrometry confirms the mass of the organic cation. Regardless of the salt form (hydrochloride, hydrobromide, etc.), ESI-MS in positive mode will show a peak corresponding to the protonated free base, [M+H]⁺.

Table 3: Comparative Mass Spectrometry Data (Expected)

CompoundMolecular Formula (Free Base)Exact Mass (Free Base)Expected Ion (ESI+)
This compound C₁₀H₂₂N₂170.18 Dam/z 171.18 [M+H]⁺
[1-Ethyl-piperidin-2-yl]methanamine (Alternative) C₈H₁₈N₂142.15 Dam/z 143.15 [M+H]⁺

Fragmentation analysis (MS/MS) can further confirm the structure. For piperidine derivatives, common fragmentation pathways include α-cleavage adjacent to the nitrogen and ring-opening reactions, providing a unique fingerprint for the molecule's structure.[9]

G cluster_0 Information Synergy NMR NMR - Confirms C-H framework - Shows N-H protons - Confirms protonation sites Conclusion Unambiguous Salt Characterization NMR->Conclusion FTIR FTIR - Broad N-H stretch confirms salt - Disappearance of free amine bands FTIR->Conclusion MS Mass Spec - Confirms molecular weight of cation - Fragmentation confirms structure MS->Conclusion

Caption: Synergy of spectroscopic techniques for salt characterization.

Conclusion

The robust characterization of an API salt form is non-negotiable in pharmaceutical development. By strategically combining NMR spectroscopy, FTIR spectroscopy, and Mass Spectrometry, researchers can build a comprehensive and self-validating data package. This guide demonstrates that each technique provides unique and complementary information: NMR elucidates the precise molecular structure and confirms protonation, FTIR offers rapid and definitive proof of salt formation, and MS verifies the molecular weight of the organic cation. This integrated approach ensures the unambiguous identification and characterization of this compound salts, providing the foundational data necessary for confident advancement in the drug development pipeline.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Garten, A., et al. (2026). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Harvey, D. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Reis, F. S., et al. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • ResearchGate. (2018, August 5). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Rossini, A. J., et al. (2018, February 15). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI.GOV. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Sravani, K., et al. (2024, July 8). Pharmaceutical salts of azole anti-fungal drugs: physicochemical behaviour and activity studies. RSC Publishing. [Link]

  • Al-Alshaikh, M. A., et al. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]

  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Solubility of Things. [Link]

  • Marion, D. (n.d.). ¹H NMR Spectroscopy. University of Oxford. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. JoVE. [Link]

  • Marion, L., et al. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

  • Pindelska, E., et al. (2017, August 1). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. PubMed. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Amines. University of Wisconsin-Madison. [Link]

  • ResearchGate. (2025, August 5). Characterisation of salts of drug substances. ResearchGate. [Link]

  • JoVE. (2025, May 22). 19.10: NMR Spectroscopy Of Amines. JoVE. [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]

  • Morris, A. S., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. [Link]

  • Reddit. (2023, July 3). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

Sources

Conformational Analysis of 1-Isopropyl-2-Substituted Piperidines: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs.[1] However, the conformational flexibility of the piperidine ring can lead to promiscuous binding and metabolic instability. This guide analyzes the 1-isopropyl-2-substituted piperidine scaffold—a "product" designed for superior conformational rigidity and metabolic shielding compared to standard 1-methyl or 1-unsubstituted alternatives.

By leveraging the high steric bulk of the N-isopropyl group, researchers can "anchor" the piperidine conformation, directing the vector of the 2-substituent with high precision. This guide compares the energetic profiles of these scaffolds and provides validated experimental protocols (NMR and DFT) to confirm their 3D structure.

Part 1: Comparative Analysis – The "Anchor" Effect

The selection of the N-substituent is not merely a method of modulating lipophilicity; it is a powerful tool for conformational control. We compare the 1-Isopropyl scaffold against the standard 1-Methyl and 1-H alternatives.

Thermodynamic Anchoring (The "A-Value" Advantage)

The primary driver of conformational preference in piperidines is the minimization of 1,3-diaxial interactions and the orientation of the nitrogen lone pair.

Feature1-Isopropyl Scaffold (The Product)1-Methyl Scaffold (Alternative A)1-H Scaffold (Alternative B)
N-Substituent A-Value ~1.4 kcal/mol (Strong Eq. Preference)~0.65 kcal/mol (Moderate Eq. Preference)~0.4 kcal/mol (Weak/Variable)
Conformational Lock High. The bulky isopropyl group strongly prefers the equatorial position, effectively locking the ring inversion if the C2 substituent is also equatorial.Medium. The N-Me group can invert more readily (N-inversion barrier ~8-10 kcal/mol), allowing access to minor conformers.Low. Rapid N-inversion and ring flipping occur at room temperature.
Metabolic Shielding High. The gem-dimethyl groups of the isopropyl moiety sterically shield the

-carbons and the nitrogen lone pair from CYP450 oxidation.
Low. The N-methyl group is a "metabolic handle," easily accessible for N-demethylation.N/A. Susceptible to N-oxidation or conjugation.
2-Substituent Vector Defined. Forces C2-substituents into specific orientations (typically equatorial in trans isomers) to avoid steric clash with the N-iPr group.Flexible. C2-substituents may sample axial orientations more frequently due to lower steric penalty.Flexible.
The "Perlin-Like" Steric Effect

In 1-isopropyl-2-methylpiperidine, the steric bulk of the isopropyl group creates a unique interaction profile:

  • Trans-Isomer (Eq, Eq): The global minimum.[2] The N-iPr and C2-Me groups are both equatorial.[3][4] The ring is rigidified because flipping to the (Ax, Ax) form incurs a massive energetic penalty (>4 kcal/mol) from both groups becoming axial.

  • Cis-Isomer (Eq, Ax vs Ax, Eq): Unlike the methyl analog, where the C2-Me group dictates the conformation (forcing N-Me axial), the N-iPr group is large enough to compete. This leads to a mixture of conformers or a distorted twist-boat to relieve gauche interactions between the N-iPr and C2-substituent.

Part 2: Mechanistic Visualization

The following diagram illustrates the "Anchoring Effect" of the N-isopropyl group compared to the N-methyl group.

Conformational_Equilibrium cluster_0 1-Methyl-2-Substituted Piperidine (Flexible) cluster_1 1-Isopropyl-2-Substituted Piperidine (Rigid) Me_EqEq Conformer A (N-Me Eq, C2-R Eq) Global Min Me_AxAx Conformer B (N-Me Ax, C2-R Ax) High Energy Me_EqEq->Me_AxAx Rapid Flip Low Barrier iPr_EqEq Conformer C (N-iPr Eq, C2-R Eq) LOCKED iPr_AxAx Conformer D (N-iPr Ax, C2-R Ax) Prohibitive Energy iPr_EqEq->iPr_AxAx Steric Lock High Barrier Steric N-iPr A-Value ~1.4 kcal/mol Steric->iPr_EqEq

Figure 1: The N-isopropyl group (blue nodes) increases the energy barrier for ring flipping, effectively "locking" the bioactive conformation compared to the N-methyl analog (white nodes).

Part 3: Experimental Protocols for Validation

To confirm the conformational preference of your specific 1-isopropyl-2-substituted piperidine derivative, use the following self-validating workflow.

Protocol A: Dynamic NMR (Variable Temperature)

Objective: Determine the ring inversion barrier and detect minor conformers.

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or Tol-d8 . These solvents remain liquid at low temperatures (-100°C).

  • Acquisition (High T): Acquire ¹H NMR at 298 K. Observe the signal width of the C2-H and C6-H protons. Broad signals indicate intermediate exchange rates.

  • Cooling Phase: Decrement temperature in 10 K steps down to 180 K (-93°C).

  • Analysis:

    • Look for decoalescence (splitting) of the isopropyl methyl signals (doublet becomes two doublets) or the ring protons.

    • Calculation: Use the Gutowsky-Holm equation at the coalescence temperature (

      
      ) to calculate the free energy of activation (
      
      
      
      ):
      
      
      Where
      
      
      is the frequency separation (Hz) of the frozen conformers at the slow exchange limit.
Protocol B: 1D NOE Difference Spectroscopy

Objective: Establish the spatial proximity of the N-isopropyl methine proton to the C2-substituent (confirming Axial vs. Equatorial orientation).

  • Sample Prep: Use a degassed sample (freeze-pump-thaw x3) in CDCl₃ or C₆D₆ to maximize NOE enhancement.

  • Irradiation: Selectively irradiate the N-CH(CH₃)₂ methine proton .

  • Observation:

    • Strong NOE to C2-H (axial): Indicates the N-iPr group is likely equatorial and the C2-H is axial (confirming C2-substituent is equatorial).

    • Strong NOE to C2-Substituent: Indicates a gauche orientation or steric crowding (potential twist-boat).

  • Control: Irradiate the C6-axial proton. It should show a strong NOE to the C2-axial proton if the ring is in a chair conformation (1,3-diaxial relationship).

Protocol C: Computational Prediction (DFT Workflow)

Objective: Predict the global minimum and Boltzmann population of conformers.

DFT_Workflow Start Input Structure (3D Builder) ConfSearch Conformational Search (MMFF94 or OPLS3e) Generate ~50 conformers Start->ConfSearch Filter Redundant Conformer Elimination RMSD < 0.5 Å ConfSearch->Filter Opt_Coarse Geometry Optimization DFT: B3LYP/6-31G* Filter->Opt_Coarse Opt_Fine High-Level Optimization & Frequency DFT: M06-2X/def2-TZVP Solvent Model (PCM/SMD) Opt_Coarse->Opt_Fine Energy Calculate Gibbs Free Energy (ΔG) Identify Global Min Opt_Fine->Energy Compare Compare calc. coupling constants (J) vs. Exp. NMR Data Energy->Compare

Figure 2: Computational workflow for validating piperidine conformations. M06-2X functional is recommended for capturing dispersion interactions in sterically crowded amines.

References

  • RSC Publishing. The Conformational Analysis of Saturated Heterocycles. Part LXVI. Stereochemical Orientation of the Methylation of 2-Methylpiperidine. [Link][3]

  • Journal of the Chemical Society B. Dipole moment studies of 1-ethyl- and 1-isopropyl-piperidines and further studies of 1-methylpiperidines. [Link]

  • National Institutes of Health (PMC). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]

  • Journal of Medicinal Chemistry. Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design. [Link]

  • ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. [Link]

Sources

Safety Operating Guide

[1-(Propan-2-yl)piperidin-2-yl]methanamine: Proper Disposal & Handling Procedures

[1][2]

Executive Safety Summary

Immediate Action Required: [1-(Propan-2-yl)piperidin-2-yl]methanamine is a corrosive, flammable diamine . Improper disposal can result in violent exothermic reactions, release of toxic nitrogen oxides (NOx), or regulatory fines under RCRA (Resource Conservation and Recovery Act).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do NOT pour down the drain. Do NOT mix with oxidizing agents (peroxides, nitrates) or halogenated solvents.

  • Spill Response: Evacuate -> Ventilate -> Contain -> Neutralize (Citric/Dilute HCl) -> Absorb.

Chemical Profile & Hazard Identification

To safely dispose of this compound, one must understand its reactive nature. It contains two basic nitrogen centers: a secondary amine within the piperidine ring (sterically hindered by the isopropyl group) and a primary amine on the methanamine tail.

Causality of Hazard:

  • High Alkalinity: The primary amine is unhindered and highly basic, leading to rapid, exothermic reactions with acids.

  • Chelation Potential: The 1,2-diamine motif can chelate metals, potentially solubilizing heavy metals in waste streams.

  • Flammability: As an organic amine, it has a significant vapor pressure and can form explosive mixtures with air.

Table 1: Physicochemical & Waste Characterization
PropertyValue / ClassificationRegulatory Implication
CAS Number Refer to specific isomer/salt (e.g., 1193-06-2 analog)Identification for manifest.
Physical State Liquid (typically)Requires leak-proof containment.
Flash Point < 60°C (Estimated for class)D001 (Ignitable) Waste Code.
pH (10% aq) > 12.0D002 (Corrosive) Waste Code.[1]
Reactivity Incompatible with Oxidizers, Acids, Acid ChloridesSegregation required (Store away from Class 5.1).
RCRA Code D002 (Primary), D001 (Secondary)Hazardous Waste determination.

Operational Disposal Protocols

Decision Matrix: Waste Stream Segregation

Proper segregation is the first line of defense against lab accidents. Use the following logic flow to determine the correct waste stream.

DisposalLogicStartWaste Generation:This compoundCheckStateIs the waste Pure or in Solution?Start->CheckStatePurePure Liquid/SolidCheckState->PurePureSolutionDilute Solution (<5%)CheckState->SolutionSolutionStreamAStream A: Flammable/Corrosive(Incineration)Pure->StreamASolventCheckSolvent Type?Solution->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedChlorinatedNonHalogenatedNon-Halogenated(MeOH, THF)SolventCheck->NonHalogenatedFlammableAqueousAqueous(Basic pH)SolventCheck->AqueousWaterStreamBStream B: Halogenated Waste(High BTU Incineration)Halogenated->StreamBNonHalogenated->StreamAStreamCStream C: Aqueous Basic(Adjust pH -> Treatment)Aqueous->StreamC

Figure 1: Waste Stream Decision Matrix. Segregation prevents the formation of toxic byproducts (e.g., mixing amines with halogenated solvents can be exothermic or form salts).

Protocol A: Preparation for Off-Site Incineration (Recommended)

This is the standard for pharmaceutical intermediates.

  • Container Selection: Use HDPE (High-Density Polyethylene) or glass containers. Avoid metal drums if the coating is unknown, as amines can corrode certain alloys.

  • Labeling: Mark clearly with "Hazardous Waste - Flammable, Corrosive." List the specific chemical name; do not use generic "Amine Waste."

  • Bulking: Do not bulk with acidic wastes. Bulking with other non-halogenated organic bases (e.g., Triethylamine, Pyridine) is generally acceptable, but check with your waste vendor.

Protocol B: Bench-Scale Neutralization (Pre-Treatment)

Warning: This procedure is for small quantities (<100 mL) or spill residue only. Do not use this to treat large volumes for drain disposal unless explicitly permitted by your local POTW (Publicly Owned Treatment Works).

Mechanism: Acid-base neutralization converts the volatile, corrosive free base into a non-volatile, water-soluble salt (e.g., hydrochloride).

Step-by-Step Methodology:

  • Preparation: Perform in a fume hood. Wear butyl rubber gloves and a face shield.

  • Dilution (The Heat Sink): Dilute the amine waste 1:10 with ice-water. This is critical to absorb the enthalpy of neutralization.

  • Acidification:

    • Slowly add 1M Hydrochloric Acid (HCl) or dilute Sulfuric Acid (

      
      ) while stirring.
      
    • Monitor temperature; keep below 40°C.

  • Verification: Check pH. Target range is pH 6–9.

  • Disposal: The resulting salt solution is chemically stable but may still be toxic to aquatic life. Containerize as "Aqueous Waste - Non-Hazardous" (if confirmed) or "Aqueous Waste - Toxic" for vendor pickup.

Emergency Spill Response Workflow

In the event of a spill, speed and order of operations are critical to prevent respiratory exposure and fire.[2]

SpillResponseAlert1. Alert & Evacuate(Remove Ignition Sources)PPE2. Don PPE(Resp. Protection, Butyl Gloves)Alert->PPEContain3. Containment(Sand/Vermiculite Dams)PPE->ContainNeutralize4. Neutralization(Citric Acid/Spill Kit)Contain->NeutralizeCleanup5. Cleanup(Scoop to Waste Pail)Neutralize->CleanupDecon6. Decontamination(Soap & Water Wash)Cleanup->Decon

Figure 2: Emergency Response Workflow. Note that removing ignition sources is the absolute first step due to the flammability of the amine vapor.

Specific Spill Notes:

  • Do not use paper towels on the pure liquid; the high surface area combined with the basicity can trigger spontaneous heating/combustion. Use inert absorbents (vermiculite, clay, sand).[3]

  • Neutralizing Agent: Citric acid is preferred over mineral acids for spills because it is a solid (easier to sprinkle) and a weak acid (less violent reaction).

Regulatory & Compliance Context

  • RCRA (USA): This material is a "Characteristic Waste."

    • Ignitability (D001): If flash point < 60°C.[4]

    • Corrosivity (D002): If pH

      
       12.5.[1][4]
      
  • Empty Containers: Containers that held this acute toxicant/corrosive must be "RCRA Empty." This usually requires triple rinsing with a solvent capable of dissolving the residue, followed by defacing the label. The rinsate must be treated as hazardous waste [1].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011.

  • Fisher Scientific. Safety Data Sheet: Organic Amines (General Class).

  • NOAA Office of Response and Restoration. CAMEO Chemicals: Amines, Flammable, Corrosive.

Personal protective equipment for handling [1-(Propan-2-yl)piperidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

Immediate Action Required: Treat [1-(Propan-2-yl)piperidin-2-yl]methanamine (CAS: 1193389-20-6 or analog) as a high-risk corrosive and sensitizing agent .

This molecule combines the basicity of a primary amine (methanamine tail) with the lipophilicity of a piperidine ring. This structure allows it to rapidly penetrate the lipid bilayer of the skin, delivering caustic damage to deep tissue layers faster than inorganic bases.

Critical Hazard Profile:

Hazard Class Category Signal Operational Implication
Skin Corrosion 1B DANGER Irreversible tissue damage < 1 hour exposure.[1]
Eye Damage 1 DANGER Risk of permanent blindness upon splash contact.
Acute Toxicity 4 (Oral) WARNING Harmful if swallowed; systemic toxicity risk.

| Flammability | 3 (Est.) | WARNING | Likely combustible; vapor may travel to ignition sources.[2][3] |

Risk-Based PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational context.[4]

Diagram 1: PPE Decision Logic

Caption: Decision tree for selecting appropriate PPE based on exposure potential and task duration.

PPE_Selection Start START: Define Operation OpenSystem Is the system OPEN? (e.g., pouring, weighing) Start->OpenSystem Hood Is work inside a Fume Hood? OpenSystem->Hood Yes LevelA LEVEL A: Standard Lab Coat, Safety Glasses, Nitrile Gloves (Double) OpenSystem->LevelA No (Closed Loop) Vol Volume > 100 mL? Hood->Vol Yes LevelC LEVEL C: High Hazard Full-face Respirator (OV/P100), Laminate/Butyl Gloves, Tyvek Suit Hood->LevelC No (Benchtop) Vol->LevelA No LevelB LEVEL B: Enhanced Splash Goggles, Face Shield, Apron, Long-cuff Nitrile Vol->LevelB Yes

Technical PPE Specifications

A. Hand Protection (The "Double-Glove" Protocol)

Standard nitrile gloves degrade rapidly upon exposure to amines.

  • Base Layer: 4-mil Nitrile (Disposable). Acts as a dexterity layer.

  • Outer Layer (Task Dependent):

    • Routine Handling:8-mil Nitrile (High-Risk).

    • Spill/Immersion:Silver Shield (Laminate) or Butyl Rubber .

    • Why? Aliphatic amines can permeate standard nitrile in <15 minutes. Laminate offers >480 minutes of protection.

B. Eye & Face Protection[2][3][6][7][8][9][10]
  • Safety Glasses: Insufficient for pouring or syringe transfers.

  • Splash Goggles: Mandatory for any volume > 5 mL. Must be indirectly vented (ANSI Z87.1+).

  • Face Shield: Required when handling stock solutions (>100 mL) to protect the neck and chin from "splash-back."

C. Respiratory Protection[2][3][4][6][8][9][11][12]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Maintenance): Full-face respirator with Organic Vapor/P100 (OV/P100) cartridges.

    • Note: Amines have low odor thresholds but cause olfactory fatigue. Do not rely on smell to detect leaks.

Operational Workflow: Handling & Spills

Safety is not just what you wear; it is how you move.

Handling Protocol
  • Segregation: Clear the fume hood of all acids. Accidental mixing with strong acids (e.g., HCl, H2SO4) will result in a violent exothermic reaction and salt formation.

  • Secondary Containment: Always manipulate the reagent bottle inside a polypropylene tray.

  • The "Clean Hand" Rule: Keep one gloved hand "clean" (for sash operation) and one "dirty" (for chemical handling) to prevent cross-contamination of lab surfaces.

Diagram 2: Emergency Spill Response Workflow

Caption: Step-by-step response vector for an uncontained amine spill outside the fume hood.

Spill_Response Alert 1. ALERT & EVACUATE Notify Lab Manager PPE 2. DON PPE Respirator + Laminate Gloves Alert->PPE Contain 3. CONTAIN Dykes/Absorbent Pads PPE->Contain Neutralize 4. NEUTRALIZE Apply Citric Acid/Spill Kit Contain->Neutralize Collect 5. COLLECT Scoop into HazWaste Bag Neutralize->Collect Clean 6. DECONTAMINATE Soap & Water Wash Collect->Clean

[6][8]

Disposal & Deactivation

Principle: "Cradle-to-Grave" responsibility.

  • Neutralization:

    • Small residues can be neutralized with dilute Citric Acid or dilute HCl in a controlled ice bath before disposal (if local regulations permit).

    • Warning: Never add concentrated acid to the amine.

  • Waste Stream:

    • Classify as Basic Organic Waste .

    • Do NOT commingle with Oxidizers (Fire risk) or Acids (Heat generation).[2][5]

    • Label container: "Corrosive, Basic, Toxic."

References

  • PubChem. (2025). 1-(Propan-2-yl)piperidin-4-amine Safety & Hazards. National Library of Medicine. [Link]

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures. [Link]

  • National Institutes of Health (NIH). (2022). Chemical Safety Guide: Corrosive Amines. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.